2,2-Difluoro-2-pyridin-2-ylethaneamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-2-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-7(9,5-10)6-3-1-2-4-11-6/h1-4H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKNQWWXUIYRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2-Difluoro-2-pyridin-2-ylethaneamine: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Difluoro-2-pyridin-2-ylethaneamine is a fluorinated pyridine derivative that has emerged as a valuable building block in the field of medicinal chemistry, particularly in the development of novel therapeutics for targeted protein degradation. Its unique structural and electronic properties make it a compelling component in the design of Proteolysis Targeting Chimeras (PROTACs), a class of molecules engineered to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, its role in the broader context of targeted protein degradation, and a discussion of the general principles of its application in PROTAC design and synthesis. While specific experimental data for this compound remains limited in publicly accessible literature, this guide will extrapolate from the established principles of PROTAC development to provide a foundational understanding for researchers in the field.
Introduction to this compound
This compound is a chemical compound with the molecular formula C7H8F2N2. The presence of a difluorinated carbon adjacent to a pyridine ring and an ethylamine moiety bestows upon it specific steric and electronic characteristics that are advantageous in drug design. The gem-difluoro group can act as a bioisostere for a carbonyl group, influence metabolic stability, and modulate the pKa of the adjacent amine. The pyridine ring provides a scaffold for potential interactions with biological targets, while the primary amine serves as a crucial handle for chemical modification, particularly for linker attachment in the synthesis of PROTACs.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 267875-68-3 | Publicly available chemical databases |
| Molecular Formula | C7H8F2N2 | Publicly available chemical databases |
| Molecular Weight | 158.15 g/mol | Publicly available chemical databases |
| Appearance | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
| pKa | Not specified in available literature | - |
Role in Targeted Protein Degradation and PROTACs
The primary interest in this compound stems from its classification as a "Protein Degrader Building Block." This indicates its utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).
The PROTAC Mechanism of Action
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.
Potential Role of this compound in PROTACs
Given its structure, this compound could potentially function as a ligand for an E3 ligase or be incorporated into the linker element of a PROTAC. The pyridine moiety could engage in hydrogen bonding or pi-stacking interactions within the ligand-binding pocket of an E3 ligase. The primary amine provides a straightforward point of attachment for a linker, which would then be connected to a ligand for the target protein.
Synthesis and Experimental Protocols
Detailed, peer-reviewed synthesis protocols specifically for this compound are not widely available in the public domain. However, general synthetic strategies for related fluorinated pyridine compounds can provide insights into its potential preparation.
Hypothetical Synthetic Pathway
A plausible synthetic route could involve the nucleophilic fluorination of a suitable precursor, followed by the introduction or modification of the amine functionality.
General Protocol for PROTAC Synthesis using an Amine-Functionalized Building Block
The following is a generalized protocol for incorporating an amine-containing building block, such as this compound, into a PROTAC. This typically involves amide bond formation with a linker that has a carboxylic acid functional group.
Materials:
-
This compound
-
Linker with a terminal carboxylic acid and a protected terminal group for attachment to the POI ligand (e.g., a Boc-protected amine)
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
POI ligand with a suitable functional group for linker attachment
Procedure:
-
Amide Coupling:
-
Dissolve the linker in the anhydrous solvent.
-
Add the amide coupling reagents and the base.
-
Stir for a few minutes to activate the carboxylic acid.
-
Add a solution of this compound in the same solvent.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product by column chromatography.
-
-
Deprotection of the Linker:
-
Remove the protecting group from the other end of the linker (e.g., treat a Boc-protected amine with TFA in DCM).
-
Isolate the deprotected intermediate.
-
-
Attachment of the POI Ligand:
-
Couple the deprotected linker-E3 ligase ligand conjugate with the POI ligand using appropriate conjugation chemistry (e.g., another amide coupling, click chemistry).
-
Purify the final PROTAC molecule using chromatography (e.g., preparative HPLC).
-
Quantitative Data and Biological Evaluation
As of the latest literature review, specific quantitative data on the biological activity of PROTACs containing this compound is not publicly available. The evaluation of a novel PROTAC is a multi-step process that involves a series of in vitro and in-cell assays.
Key Experiments for PROTAC Evaluation
The following table outlines the essential experiments that would be conducted to characterize a PROTAC synthesized using this compound.
| Experiment | Purpose | Typical Methodologies |
| Binding Assays | To determine the binding affinity of the PROTAC to the POI and the E3 ligase independently. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST) |
| Ternary Complex Formation Assays | To confirm that the PROTAC can simultaneously bind the POI and the E3 ligase. | Fluorescence Polarization (FP), Time-Resolved Fluorescence Energy Transfer (TR-FRET), Size Exclusion Chromatography |
| In-cell Degradation Assays | To measure the ability of the PROTAC to induce the degradation of the target protein in cells. | Western Blotting, In-Cell Western, ELISA, Mass Spectrometry-based proteomics |
| Selectivity Assays | To assess whether the PROTAC selectively degrades the intended POI without affecting other proteins. | Proteomics (e.g., TMT-based quantification) |
| Functional Assays | To determine the downstream biological consequences of target protein degradation. | Cell viability assays, reporter gene assays, phenotypic screens |
Conclusion and Future Directions
This compound represents a promising and versatile building block for the synthesis of novel PROTACs. Its unique chemical features suggest potential advantages in terms of metabolic stability and binding interactions. While specific data on its application is currently scarce, the established principles of PROTAC design and evaluation provide a clear roadmap for its utilization in targeted protein degradation research.
Future research efforts should focus on:
-
The development and publication of robust and scalable synthetic routes to this compound.
-
The systematic evaluation of its potential as a ligand for various E3 ligases.
-
The synthesis and comprehensive biological characterization of PROTACs incorporating this building block.
-
The investigation of the impact of the difluoromethyl group on the pharmacokinetic and pharmacodynamic properties of the resulting PROTACs.
The continued exploration of novel building blocks like this compound is crucial for expanding the chemical space of PROTACs and advancing the field of targeted protein degradation towards new therapeutic frontiers.
Technical Guide: Structure Elucidation of 2,2-Difluoro-2-pyridin-2-ylethaneamine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available experimental data for the specific structure elucidation of 2,2-Difluoro-2-pyridin-2-ylethaneamine (CAS: 267875-68-3) is limited. This guide will, therefore, present a hypothetical yet plausible structure elucidation workflow based on established analytical techniques. The spectroscopic data presented herein is simulated based on the known chemical structure and should be considered illustrative.
Introduction
This compound is a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug development. The introduction of a gem-difluoro group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate structure elucidation is a critical first step in the characterization of this and any novel chemical entity. This document outlines the typical analytical workflow and data interpretation for confirming the structure of this compound.
Proposed Structure and Basic Information
Based on its IUPAC name, the proposed structure of this compound is as follows:
Molecular Formula: C₇H₈F₂N₂[1] Molecular Weight: 158.15 g/mol [1] CAS Number: 267875-68-3[1]
Hypothetical Spectroscopic Data
The following tables summarize the hypothetical quantitative data that would be expected from standard spectroscopic analyses of this compound.
¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.65 | d | 1H | 4.5 | H-6 (Pyridine) |
| 7.80 | td | 1H | 7.7, 1.8 | H-4 (Pyridine) |
| 7.65 | d | 1H | 7.9 | H-3 (Pyridine) |
| 7.35 | ddd | 1H | 7.5, 4.8, 1.2 | H-5 (Pyridine) |
| 3.85 | t | 2H | 15.0 | CH₂ |
| 1.50 | br s | 2H | - | NH₂ |
¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity (JCF) | Assignment |
| 155.5 | t (J = 35.0 Hz) | C-2 (Pyridine) |
| 149.2 | s | C-6 (Pyridine) |
| 137.1 | s | C-4 (Pyridine) |
| 124.5 | s | C-5 (Pyridine) |
| 122.0 | s | C-3 (Pyridine) |
| 118.9 | t (J = 240.0 Hz) | C-α (CF₂) |
| 55.4 | t (J = 25.0 Hz) | C-β (CH₂) |
¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| -92.5 | t | 15.0 | CF₂ |
Mass Spectrometry Data (ESI+)
| m/z | Relative Intensity (%) | Assignment |
| 159.0721 | 100 | [M+H]⁺ |
| 142.0690 | 45 | [M+H - NH₃]⁺ |
| 123.0584 | 20 | [M+H - NH₃ - F]⁺ |
| 95.0498 | 60 | [C₅H₄N-CF₂]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR: Proton spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR: Carbon spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling is applied during acquisition.
-
¹⁹F NMR: Fluorine spectra are acquired with a spectral width of 200 ppm, a relaxation delay of 1 s, and 64 scans.
Mass Spectrometry (MS)
-
Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in methanol. This is further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
-
Acquisition Parameters: The sample is infused at a flow rate of 5 µL/min. The ESI source is operated in positive ion mode with a capillary voltage of 3.5 kV, a sampling cone voltage of 30 V, and a source temperature of 120°C. Data is acquired over a mass range of m/z 50-500.
Visualizations
Structure Elucidation Workflow
Caption: Figure 1: A flowchart illustrating the process of synthesizing, purifying, and spectroscopically analyzing this compound to confirm its chemical structure.
Hypothetical Signaling Pathway Investigation
Caption: Figure 2: A diagram showing a hypothetical mechanism where this compound acts as an inhibitor of a kinase (Kinase B) within a generic signaling cascade, thereby affecting the cellular response.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-2-pyridin-2-ylethaneamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,2-Difluoro-2-pyridin-2-ylethaneamine, a fluorinated pyridine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of fluorine chemistry and data from analogous compounds to provide estimations for key parameters. Detailed experimental protocols for the determination of these properties are also presented to guide further research and characterization of this compound.
Introduction
This compound (CAS: 267875-68-3) is a heterocyclic organic compound featuring a pyridine ring, a gem-difluoro group, and a primary amine. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like this one attractive candidates in drug discovery programs. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.
Core Physicochemical Properties
While experimental data for this compound is scarce, we can summarize its known and estimated properties.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₇H₈F₂N₂ | ABI Chem[1] |
| Molecular Weight | 158.15 g/mol | ABI Chem[1] |
| pKa (predicted) | 7.5 - 8.5 | Estimation based on similar amines and pyridine derivatives |
| logP (predicted) | 1.0 - 2.0 | Estimation based on related structures |
| Aqueous Solubility (predicted) | Moderately Soluble | Qualitative estimation |
| Melting Point | Not available | Requires experimental determination |
| Boiling Point | Not available | Requires experimental determination |
Detailed Discussion of Physicochemical Properties
pKa (Acid Dissociation Constant)
The pKa value is critical for understanding the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. This compound possesses two basic centers: the pyridine nitrogen and the primary amine. The electron-withdrawing effect of the gem-difluoro group is expected to decrease the basicity of the adjacent amine. The pKa of the pyridinium ion is typically around 5.25. The pKa of the primary amine is likely to be in the range of 7.5 to 8.5, making it partially protonated at physiological pH (7.4).
logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine atoms can have complex effects on lipophilicity. While a single fluorine atom often increases lipophilicity, a gem-difluoro group can sometimes decrease it due to conformational effects and changes in polarity. Based on related structures, the logP of this compound is predicted to be in the range of 1.0 to 2.0, suggesting moderate lipophilicity.
Aqueous Solubility
Aqueous solubility is a crucial factor for drug formulation and bioavailability. The presence of the polar amine and pyridine nitrogen suggests that the compound will have some degree of water solubility. However, the overall lipophilicity will limit its solubility. The protonated form of the amine at physiological pH would enhance its aqueous solubility.
Melting and Boiling Points
The melting and boiling points are fundamental physical properties that provide information about the purity and physical state of a compound. These properties are dependent on the strength of intermolecular forces. Due to the lack of experimental data, these values remain to be determined.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
pKa Determination by Potentiometric Titration
-
Sample Preparation: Prepare a 0.01 M solution of this compound in deionized water.
-
Titration: Titrate the solution with a standardized 0.1 M solution of hydrochloric acid (HCl).
-
Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
logP Determination by Shake-Flask Method
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.
-
Partitioning: Mix the aqueous solution with an equal volume of the n-octanol phase in a separatory funnel and shake vigorously for a set period (e.g., 1 hour).
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Aqueous Solubility Determination by the Shake-Flask Method
-
Sample Preparation: Add an excess amount of this compound to a known volume of water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Filtration: Filter the suspension to remove the undissolved solid.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.
Melting Point Determination using a Capillary Tube
-
Sample Preparation: Finely powder the solid sample and pack it into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample slowly (1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). The melting point is reported as this range.
Boiling Point Determination by the Distillation Method
-
Apparatus Setup: Place the liquid sample in a distillation flask equipped with a thermometer and a condenser.
-
Heating: Heat the flask gently.
-
Observation: Record the temperature at which the liquid boils and a steady stream of condensate is collected. This temperature is the boiling point at the given atmospheric pressure.
Synthesis
A potential synthetic route to this compound could involve the fluorination of a suitable precursor. One possible approach is outlined below, though it requires experimental validation.
Caption: A plausible synthetic pathway for this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activity, mechanism of action, or associated signaling pathways for this compound. Further screening and pharmacological studies are required to elucidate its potential therapeutic applications.
Relationship between Physicochemical Properties and Drug Development
The physicochemical properties of a compound are interconnected and play a crucial role in its journey from a potential drug candidate to a therapeutic agent. The following diagram illustrates this relationship.
Caption: The central role of physicochemical properties in the drug development process.
Conclusion
This compound is a compound with potential for drug discovery due to its fluorinated pyridine scaffold. This guide has summarized its known molecular properties and provided estimations for key physicochemical parameters that are currently unavailable. The detailed experimental protocols offer a clear path for the comprehensive characterization of this molecule. Future research should focus on obtaining experimental data for its physicochemical properties and exploring its biological activities to unlock its therapeutic potential.
References
2,2-Difluoro-2-pyridin-2-ylethaneamine CAS number 267875-68-3
CAS Number: 267875-68-3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document provides a technical overview of 2,2-Difluoro-2-pyridin-2-ylethaneamine (CAS 267875-68-3). It is important to note that publicly available scientific literature on this specific compound is limited. Consequently, this guide synthesizes information based on its structural motifs and data from related fluorine-containing pyridine derivatives to infer its potential properties and applications. The information presented herein should be considered from a theoretical and speculative standpoint, intended to guide further research and exploration.
Core Compound Identification
This compound is a chemical compound with the molecular formula C₇H₈F₂N₂ and a molecular weight of approximately 158.15 g/mol .[1][2] Its structure features a pyridine ring and an ethylamine backbone with two fluorine atoms attached to the carbon adjacent to the pyridine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 267875-68-3 | [1][2] |
| Molecular Formula | C₇H₈F₂N₂ | [1][2] |
| Molecular Weight | 158.15 g/mol | [2] |
| Appearance | Not specified in available literature | N/A |
| Purity | Typically available at ≥97% | [2] |
| Storage | Room temperature | [2] |
Synthesis and Chemical Properties
While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, its structure suggests that it could be synthesized through multi-step reactions involving the introduction of the difluoromethyl group and the amine functionality to a pyridine precursor. General methods for the synthesis of fluorinated pyridines often involve nucleophilic substitution reactions on chlorinated pyridine derivatives using a fluoride source or electrophilic fluorination of dihydropyridines.
The presence of the difluoromethyl group is significant. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] The pyridine ring provides a basic nitrogen atom, which can participate in hydrogen bonding and salt formation, influencing the compound's solubility and pharmacokinetic profile.[4] The primary amine group offers a site for further chemical modification and derivatization.
Potential Biological Activity and Therapeutic Applications
Direct evidence of the biological activity of this compound is not available in the reviewed literature. However, based on its structural components, we can hypothesize potential areas of biological relevance.
3.1. Nitric Oxide Synthase (NOS) Inhibition
The 2-aminopyridine moiety is a known pharmacophore for the inhibition of nitric oxide synthases (NOS), particularly the inducible (iNOS) and neuronal (nNOS) isoforms.[5][6] Overproduction of nitric oxide by iNOS is implicated in inflammatory conditions, while nNOS is involved in neurodegenerative diseases. Therefore, compounds containing this scaffold are of interest for developing anti-inflammatory and neuroprotective agents.
3.2. General Antimicrobial and Antiviral Properties
Pyridine derivatives are known to exhibit a broad range of antimicrobial and antiviral activities.[4] The incorporation of fluorine can further enhance these properties.
3.3. Building Block for Drug Discovery
Given the lack of extensive research on its own biological effects, this compound is likely utilized as a building block in the synthesis of more complex molecules.[2] Its functional groups (primary amine, pyridine ring) allow for its incorporation into a variety of scaffolds to create novel drug candidates.
Experimental Protocols and Future Directions
As no specific experimental studies on this compound were found, this section outlines a hypothetical experimental workflow to characterize its potential biological activities, based on the analysis of its structural features.
Workflow for Biological Characterization
Caption: Hypothetical workflow for the biological evaluation of this compound.
Proposed Experimental Protocols:
-
Nitric Oxide Synthase (NOS) Inhibition Assay:
-
Recombinant human iNOS, nNOS, and eNOS would be used.
-
The assay would measure the conversion of [³H]-L-arginine to [³H]-L-citrulline.
-
The test compound would be incubated with the enzyme and substrate.
-
The amount of [³H]-L-citrulline produced would be quantified by liquid scintillation counting.
-
IC₅₀ values would be determined from concentration-response curves.
-
-
Minimum Inhibitory Concentration (MIC) Assay:
-
A panel of clinically relevant bacteria and fungi would be selected.
-
The compound would be serially diluted in a 96-well plate containing growth medium.
-
Each well would be inoculated with a standardized suspension of the microorganism.
-
Plates would be incubated under appropriate conditions.
-
The MIC would be determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Conclusion
This compound is a fluorinated pyridine derivative with potential for use in drug discovery and development. While direct evidence of its biological activity is currently lacking, its structural similarity to known inhibitors of nitric oxide synthase and the general antimicrobial properties of fluorinated pyridines suggest promising avenues for future research. Its primary utility may lie as a versatile building block for the synthesis of novel therapeutic agents. Further investigation is warranted to fully elucidate its chemical and biological properties.
References
- 1. This compound;267875-68-3 [abichem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 6-phenyl-pyridin-2-ylamines: selective and potent inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Fluorinated Pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity of a compound.[1][2] When introduced into the pyridine scaffold, a privileged structure in numerous approved drugs, fluorine can enhance a range of pharmacological parameters including metabolic stability, binding affinity, and bioavailability.[1][2][3] This technical guide provides an in-depth overview of the diverse biological activities of fluorinated pyridine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. The content herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Anticancer Activity
Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][4] The introduction of fluorine can enhance the anticancer efficacy of pyridine-based compounds through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[4][5]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected fluorinated pyridine derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Pyridine-Urea Derivatives | MCF-7 (Breast) | 0.11 - 23.02 | [6] |
| K562 (Leukemia) | Moderate Activity | [7] | |
| Platinum (IV) Complexes with Fluorinated Pyridines | Various | <10 µg/mL | [4] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives | K562 (Leukemia) | Moderate Activity | [7] |
| MCF-7 (Breast) | Moderate Activity | [7] | |
| MDA-MB-468 (Breast) | Moderate Activity | [7] | |
| SaOS2 (Bone) | Moderate Activity | [7] | |
| 5-(3-Fluorophenyl)-2-methylpyridine Precursor | - | - | [8] |
| 2-Acetamido-5-fluoropyridine Precursor | - | - | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[8][9]
Materials:
-
Fluorinated pyridine derivatives
-
Cancer cell lines (e.g., MCF-7, K562)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways in Anticancer Activity
Fluorinated pyridine derivatives can exert their anticancer effects by modulating various signaling pathways. One of the key pathways implicated is the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, growth, and survival and is often overactivated in cancer.[5] Additionally, these compounds can induce apoptosis through both intrinsic and extrinsic pathways, involving the regulation of proteins such as p53 and caspases.[10][11]
Caption: Anticancer signaling pathways modulated by fluorinated pyridine derivatives.
Antimicrobial Activity
Fluorinated pyridine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[9][12][13] The incorporation of fluorine can enhance the lipophilicity of the pyridine ring, facilitating its penetration through bacterial cell membranes.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected fluorinated pyridine derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Trifluoromethylpyridine Nucleosides | Staphylococcus aureus | 1.3 - 4.9 | [12] |
| Bacillus infantis | 1.3 - 4.9 | [12] | |
| Escherichia coli | 1.3 - 4.9 | [12] | |
| Stenotrophomonas maltophilia | 1.3 - 4.9 | [12] | |
| 4-Aminoquinoline-Fluorinated Pyridine Hybrids | Staphylococcus aureus | Moderate Activity | [4] |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives | Gram-positive bacteria | 2 - 32 | [14] |
| Fluorinated Phenazines | Gram-positive pathogens | 0.04 - 0.78 µM | [15] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[1][5][16]
Materials:
-
Fluorinated pyridine derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the fluorinated pyridine derivatives in CAMHB directly in the 96-well plate.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Experimental workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity
Certain fluorinated pyridine derivatives have shown promising anti-inflammatory properties.[7][14][17][18] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB and STAT3 signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.[17]
Quantitative Anti-inflammatory Activity Data
The following table provides data on the in vivo anti-inflammatory activity of selected pyridine derivatives.
| Compound/Derivative | Animal Model | Dose | Inhibition of Edema (%) | Reference |
| 3-hydroxy pyridine-4-one derivative A | Carrageenan-induced paw edema (rat) | 20 mg/kg | 67 | [18] |
| 3-hydroxy pyridine-4-one derivative B | Carrageenan-induced paw edema (rat) | 400 mg/kg | Significant inhibition | [18] |
| 3-hydroxy pyridine-4-one derivative C | Carrageenan-induced paw edema (rat) | 200 mg/kg | Significant inhibition | [18] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative 3f | COX-2 Inhibition | IC50 = 9.2 µmol/L | - | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.[2][12][18][19]
Materials:
-
Fluorinated pyridine derivatives
-
Wistar or Sprague-Dawley rats
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (e.g., control, standard, and test groups with different doses of the fluorinated pyridine derivative). Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: ((Vc - Vt) / Vc) x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Caption: Anti-inflammatory signaling pathways modulated by fluorinated pyridine derivatives.
Central Nervous System (CNS) Activity
The introduction of fluorine can significantly impact the ability of pyridine derivatives to cross the blood-brain barrier (BBB), a critical factor for drugs targeting the CNS.[20][21] Fluorinated pyridines have been investigated for a range of CNS activities, including antidepressant and anxiolytic effects.[1][16][20][22][23]
Quantitative CNS Activity Data
The following table summarizes the in vivo CNS activity of selected fluorinated pyridine derivatives.
| Compound/Derivative | Animal Model | Dose | Observed Effect | Reference |
| 5-Aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivative (4i) | Forced Swim Test (mice) | 40 mg/kg | 55.33% reduction in immobility time | [1] |
| Fluorinated Cannabidiol Derivative (HUF-101) | Behavioral assays (mice) | - | More potent than CBD in anxiolytic, antidepressant, and antipsychotic models | [16][22] |
| Pyrazolo[c]pyridine derivative GIZh-72 | Open-field & Marble burying tests (mice) | 20 mg/kg | Anxiolytic effect | |
| Fluorine-containing scopolamine analogue S-3a | Tail Suspension Test (mice) | 0.1 - 1.0 mg/kg | Significant reduction in immobility time | [23] |
Experimental Protocol: Forced Swim Test (FST) in Mice
The FST is a common behavioral test used to screen for antidepressant activity.[1]
Materials:
-
Fluorinated pyridine derivatives
-
Mice (e.g., ICR or C57BL/6)
-
A transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm
-
Standard antidepressant drug (e.g., Fluoxetine)
Procedure:
-
Animal Acclimatization and Dosing: Acclimatize the mice and administer the test compounds, standard drug, or vehicle intraperitoneally 30-60 minutes before the test.
-
Test Procedure: Gently place each mouse individually into the cylinder of water. The test is typically conducted for a 6-minute period.
-
Behavioral Scoring: During the last 4 minutes of the test, record the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.
-
Data Analysis: A significant decrease in the duration of immobility in the treated groups compared to the control group is indicative of an antidepressant-like effect.
Caption: Logical workflow of CNS activity for fluorinated pyridine derivatives.
Conclusion
This technical guide has provided a comprehensive overview of the significant biological activities of fluorinated pyridine derivatives. The strategic incorporation of fluorine into the pyridine scaffold has consistently demonstrated the potential to enhance anticancer, antimicrobial, anti-inflammatory, and CNS-related pharmacological properties. The quantitative data presented in the tables offer a valuable resource for comparing the potency of different derivatives, while the detailed experimental protocols provide a practical foundation for researchers to conduct their own evaluations. Furthermore, the signaling pathway and workflow diagrams offer a visual understanding of the mechanisms of action and experimental designs. As research in this area continues to evolve, fluorinated pyridine derivatives hold great promise for the development of novel and more effective therapeutic agents for a wide range of diseases. Further exploration into the structure-activity relationships and mechanisms of action will be crucial for the rational design of next-generation fluorinated pyridine-based drugs.
References
- 1. Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorinated Cannabidiol Derivatives: Enhancement of Activity in Mice Models Predictive of Anxiolytic, Antidepressant and Antipsychotic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 21. Fluorinated Cannabidiol Derivatives: Enhancement of Activity in Mice Models Predictive of Anxiolytic, Antidepressant and Antipsychotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. [THE STUDY OF ANXIOLYTIC PROPERTIES OF NEW PYRAZOLO[C]PYRIDINE DERIVATIVE GIZH-72] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Substituted Pyridine Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Their prevalence in FDA-approved drugs underscores their importance and versatility.[1][2] This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of substituted pyridine compounds, with a focus on their applications in oncology, infectious diseases, and central nervous system (CNS) disorders.
Synthesis of Substituted Pyridine Scaffolds
The construction of substituted pyridine rings is a well-established field in organic chemistry, with numerous methods available for their synthesis. These can be broadly categorized into classical condensation reactions and modern cross-coupling strategies.
Classical Synthetic Routes
Traditional methods like the Hantzsch, Chichibabin, and Bohlmann-Rahtz syntheses remain valuable for accessing specific substitution patterns.
Experimental Protocol: Hantzsch-Like Synthesis of a Dihydropyridine
A common precursor to substituted pyridines is the dihydropyridine ring, which can be subsequently oxidized. A representative procedure involves the one-pot condensation of an aldehyde, a β-ketoester, and a source of ammonia.
-
Reactants: Benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).
-
Procedure: A mixture of the reactants in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the corresponding 1,4-dihydropyridine.
Modern Synthetic Methodologies
Transition metal-catalyzed reactions have revolutionized the synthesis of highly functionalized pyridines, offering greater control and broader substrate scope.
Experimental Protocol: Copper-Catalyzed N-Iminative Cross-Coupling
This method allows for the modular synthesis of highly substituted pyridines through a cascade reaction.
-
Reactants: An α,β-unsaturated ketoxime O-pentafluorobenzoate, an alkenylboronic acid, and a catalytic amount of a copper salt (e.g., Cu(OAc)₂).
-
Procedure: The reactants are combined in a suitable solvent, such as dichloroethane, and heated. The reaction proceeds through a C-N cross-coupling to form a 3-azatriene intermediate, which then undergoes electrocyclization and subsequent air oxidation to afford the pyridine product.
Biological Activities and Therapeutic Applications
Substituted pyridine derivatives exhibit a remarkable diversity of biological activities, leading to their development as drugs for a wide range of diseases.[3][4]
Anticancer Activity
A significant number of substituted pyridines have been investigated for their potential as anticancer agents, targeting various hallmarks of cancer.
Table 1: Anticancer Activity of Selected Substituted Pyridine Derivatives
| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolopyridine | Compound 16 | MIA PaCa-2 | 1.5 | [5] |
| Pyrazolopyridine | Compound 17 | PC-3 | 2.1 | [5] |
| Pyrazolopyridine | Compound 23 | SCOV3 | 0.87 | [5] |
| Imidazo[1,2-a]pyridine | Compound 6d | HepG2 | 10.2 | [6] |
| Imidazo[1,2-a]pyridine | Compound 6i | HepG2 | 8.5 | [6] |
| 1,2,4-Triazole-pyridine | Compound TP6 | B16F10 | 41.12 | [7] |
| Pyrano-pyridine Hybrid | Compound 3b | MCF-7 | 6.13 | [8] |
| Pyridine-Urea | Compound 8e | MCF-7 | 0.22 | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with various concentrations of the test compounds and incubated for 48-72 hours. After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[8][9]
Antibacterial Activity
The emergence of antibiotic resistance has spurred the search for new antibacterial agents, and substituted pyridines have shown promise in this area.
Table 2: Antibacterial Activity of Selected Substituted Pyridine Derivatives
| Compound Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazo[4,5-b]pyridine | Compound 6 | E. coli | 128 | [10] |
| Imidazo[4,5-b]pyridine | Compound 6 | B. cereus | 64 | [10] |
| 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone | Compound 7j | S. aureus | 0.25 | [11] |
| Pyridinium Salt | Compound 3d | S. aureus | 4 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[12]
-
Materials: Mueller-Hinton Broth (MHB), sterile 96-well microtiter plates, bacterial cultures, and test compounds.
-
Procedure: Serial two-fold dilutions of the test compounds are prepared in MHB in the wells of a 96-well plate. A standardized inoculum of the bacterial strain is added to each well. The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[10][12]
Central Nervous System (CNS) Activity
The unique physicochemical properties of the pyridine ring, such as its ability to modulate lipophilicity and engage in hydrogen bonding, make it a valuable scaffold for CNS-acting drugs.[6] Substituted pyridines have been investigated as anticonvulsant, antidepressant, and neuroprotective agents.
Experimental Protocol: Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used animal model to screen for potential anticonvulsant drugs.
-
Animals: Male albino mice are typically used.
-
Procedure: The test compound is administered to the animals (e.g., intraperitoneally). After a specified period, a maximal electrical stimulus is delivered through corneal electrodes to induce a seizure. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is considered a positive result.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways modulated by substituted pyridines is crucial for rational drug design and development.
Kinase Inhibition
Many substituted pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.
-
p38 MAPK Pathway: Certain trisubstituted pyridine analogs have been shown to inhibit the release of the pro-inflammatory cytokine IL-1β by modulating the p38 MAPK signaling pathway.
-
PI3K/mTOR Pathway: Several pyridopyrimidine derivatives have been developed as dual inhibitors of PI3K and mTOR, two critical kinases in a pathway that is frequently overactivated in cancer.[11][13][14]
Experimental Workflow: Kinase Inhibitor Screening
A typical workflow for identifying and characterizing kinase inhibitors involves several stages.
Induction of Apoptosis
Many anticancer substituted pyridines exert their therapeutic effect by inducing programmed cell death, or apoptosis, in cancer cells.
-
p53 Upregulation: Some cyanopyridine derivatives have been shown to induce apoptosis in breast cancer cells by upregulating the tumor suppressor protein p53.[15] This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately activating the caspase cascade.
-
JNK Activation: Certain pyridine compounds can induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[16]
Drug Development Workflow
The path from a promising substituted pyridine "hit" compound to a clinically approved drug is a long and complex process.
This guide has provided a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted pyridine compounds. The versatility of the pyridine scaffold, coupled with a deep understanding of its structure-activity relationships and molecular targets, will continue to drive the discovery and development of novel therapeutics for a wide range of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the binding mechanism of substituted pyridine derivatives as effective and selective lysine-specific demethylase 1 inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irjet.net [irjet.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Fluorinated Amines: A Technical Guide for Researchers
Introduction
The strategic incorporation of fluorine into amine-containing molecules represents a paradigm-shifting approach in modern drug discovery and development. The unique physicochemical properties imparted by fluorine, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. This technical guide provides an in-depth exploration of the discovery and synthesis of novel fluorinated amines, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting and rapidly evolving field.
The introduction of fluorine can modulate the basicity (pKa) of amines, a critical parameter influencing their interaction with biological targets and their absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Furthermore, fluorination can significantly enhance lipophilicity (logP), which can improve membrane permeability and oral bioavailability.[3][4] One of the most significant advantages of fluorination is the enhancement of metabolic stability. By replacing metabolically labile C-H bonds with robust C-F bonds, the susceptibility of a molecule to oxidative metabolism by cytochrome P450 enzymes can be dramatically reduced, leading to an extended half-life and improved therapeutic efficacy.[5][6]
This guide will delve into the key synthetic methodologies for accessing novel fluorinated amines, present quantitative data on their physicochemical properties, and provide detailed experimental protocols for their preparation. Additionally, it will visualize key synthetic workflows and a relevant biological signaling pathway to provide a holistic understanding of the importance of these compounds.
Data Presentation: Physicochemical Properties of Fluorinated Amines
The impact of fluorination on the fundamental properties of amines is a key consideration in their design for pharmaceutical applications. The following tables summarize the quantitative effects of fluorination on the pKa (a measure of basicity) and logP (a measure of lipophilicity) of representative aliphatic and aromatic amines.
Table 1: Comparison of pKa and logP for Fluorinated vs. Non-Fluorinated Aliphatic Amines
| Amine | Structure | pKa | logP | Reference |
| Piperidine | 11.22 | 1.1 | [1][7] | |
| 4-Fluoropiperidine | 10.1 | 1.2 | [1] | |
| 4,4-Difluoropiperidine | 8.5 | 1.3 | [1] | |
| Pyrrolidine | 11.27 | 0.46 | [7] | |
| 3-Fluoropyrrolidine | 9.8 | 0.5 | [7] | |
| 3,3-Difluoropyrrolidine | 7.8 | 0.6 | [7] |
Table 2: Comparison of pKa and logP for Fluorinated vs. Non-Fluorinated Anilines
| Amine | Structure | pKa | logP | Reference |
| Aniline | 4.63 | 0.90 | [2][3][8] | |
| 4-Fluoroaniline | 4.65 | 1.15 | [3] | |
| 2,4-Difluoroaniline | 3.27 | 1.43 | [3] | |
| 2,4,6-Trifluoroaniline | 1.8 | 1.7 | [3] | |
| 4-(Trifluoromethyl)aniline | 3.5 | 2.6 | [3] |
Table 3: Metabolic Stability of Fluorinated vs. Non-Fluorinated Drug Analogues
| Drug/Analogue | Description | Metabolic Half-life (t½) | System | Reference |
| Celecoxib Analogue | Fluorinated pyrazole | 220 hours | Rat | [9] |
| Celecoxib | Methyl-substituted pyrazole | 3.5 hours | Rat | [9] |
| UT-155 | Non-fluorinated indole | 12.35 min | Mouse Liver Microsomes | [5] |
| 4-Fluoro-indazole analog of UT-155 | Fluorinated indole analogue | 13.29 min | Mouse Liver Microsomes | [5] |
| CF3-substituted indazole analog of UT-155 | Trifluoromethylated indole analogue | 53.71 min | Mouse Liver Microsomes | [5] |
Key Synthetic Methodologies and Experimental Protocols
The synthesis of novel fluorinated amines has been a major focus of research, leading to the development of a diverse array of synthetic strategies. This section details the experimental protocols for several key methodologies.
Deoxyfluorination of Secondary Amines to Carbamoyl Fluorides using DAST
The conversion of secondary amines to carbamoyl fluorides serves as a versatile entry point for the synthesis of more complex fluorinated amines. Diethylaminosulfur trifluoride (DAST) is a commonly employed reagent for this transformation in the presence of carbon dioxide.[10][11]
Experimental Protocol:
To a solution of the secondary amine (1.0 mmol, 1.0 equiv.) and 4-(dimethylamino)pyridine (DMAP) (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (2 mL) in a flask equipped with a balloon of carbon dioxide (1 atm), is added diethylaminosulfur trifluoride (DAST) (1.0 mmol, 1.0 equiv.) dropwise at room temperature. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired carbamoyl fluoride.[12]
Synthesis of Trifluoromethylamines from Secondary Amines via Thiocarbamoyl Fluorides
A robust two-step methodology allows for the conversion of secondary amines into valuable trifluoromethylamines. The first step involves the formation of a thiocarbamoyl fluoride, which is subsequently converted to the trifluoromethylamine.[11][13]
Step 1: Synthesis of Thiocarbamoyl Fluorides
Experimental Protocol:
To a solution of the secondary amine (1.0 mmol, 1.0 equiv.) and diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv.) in anhydrous dichloromethane (5 mL) is added carbon disulfide (CS2) (1.2 mmol, 1.2 equiv.). The mixture is stirred for 10 minutes at room temperature, after which diethylaminosulfur trifluoride (DAST) (1.2 mmol, 1.2 equiv.) is added dropwise. The reaction is stirred at room temperature for 1-2 hours until completion (monitored by TLC). The reaction mixture is then diluted with dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the thiocarbamoyl fluoride.[11]
Step 2: Conversion of Thiocarbamoyl Fluorides to Trifluoromethylamines
Experimental Protocol:
To a solution of the thiocarbamoyl fluoride (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (5 mL) is added silver(I) fluoride (AgF) (3.0 mmol, 3.0 equiv.). The reaction mixture is heated to 50 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired trifluoromethylamine.[11]
Synthesis of N-Trifluoromethylimidazoles
N-trifluoromethylazoles are a class of fluorinated amines with excellent aqueous stability. A common synthetic route involves the reaction of the sodium salt of the azole with a suitable trifluoromethylating agent.[14]
Experimental Protocol:
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv.) in anhydrous tetrahydrofuran (THF) (5 mL) at 0 °C is added a solution of imidazole (1.0 mmol, 1.0 equiv.) in anhydrous THF (2 mL). The mixture is stirred at room temperature for 30 minutes. The reaction is then cooled to -78 °C, and a solution of dibromodifluoromethane (1.5 mmol, 1.5 equiv.) in anhydrous THF (2 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then taken up in a suitable solvent and treated with a fluorinating agent such as antimony trifluoride to convert the intermediate N-bromodifluoromethylimidazole to the final N-trifluoromethylimidazole. The product is purified by distillation or column chromatography.[14]
Visualizations: Workflows and Signaling Pathways
Visual representations of experimental workflows and biological signaling pathways can greatly aid in understanding the synthesis and application of novel fluorinated amines. The following diagrams were generated using the DOT language for Graphviz.
Synthetic Workflow Diagrams
Caption: Workflow for the two-step synthesis of trifluoromethylamines.
Caption: Flow chemistry approach for α,α-difluoromethylene amine synthesis.
Signaling Pathway Diagram
The drug sitagliptin, which contains a trifluorinated phenyl group, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. Its mechanism of action involves the potentiation of the incretin hormone signaling pathway.
Caption: Mechanism of action of sitagliptin in the DPP-4/GLP-1 signaling pathway.[15][16][17][18][19][20][21][22][23]
Conclusion
The discovery and synthesis of novel fluorinated amines continue to be a vibrant and impactful area of chemical research. The ability to fine-tune the properties of amine-containing molecules through fluorination offers immense potential for the development of safer and more effective therapeutics. This technical guide has provided a comprehensive overview of the core aspects of this field, from fundamental principles to practical synthetic methodologies and their biological implications. As synthetic methods become more sophisticated and our understanding of the nuanced effects of fluorination deepens, the application of novel fluorinated amines in drug discovery is set to expand even further, paving the way for the next generation of innovative medicines.
References
- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. afit.edu [afit.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. Direct Synthesis of Carbamoyl Fluorides by CO2 Deoxyfluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 17. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 20. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]
- 23. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
The Ascendant Role of Pyridine Scaffolds in Antimicrobial and Antiviral Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a foundational heterocyclic scaffold, continues to be a cornerstone in the development of novel therapeutic agents. Its unique electronic properties and versatile substitution patterns have led to a vast array of derivatives with potent biological activities. This technical guide provides an in-depth exploration of the antimicrobial and antiviral properties of pyridine-containing compounds, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development. The guide summarizes quantitative activity data, details key experimental methodologies, and visualizes critical pathways and workflows to facilitate a deeper understanding of this important class of molecules.
Antimicrobial Activity of Pyridine Compounds
Pyridine derivatives have demonstrated broad-spectrum activity against a range of pathogenic bacteria and fungi. Their mechanisms of action are diverse, often involving the disruption of essential cellular processes. This section presents a summary of the antimicrobial efficacy of selected pyridine compounds.
Quantitative Antimicrobial Data
The antimicrobial activity of pyridine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for various pyridine compounds against representative bacterial and fungal strains.
Table 1: Antibacterial Activity of Selected Pyridine Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Isonicotinic Acid Hydrazides | (E)-N'-benzylideneisonicotino-hydrazide derivatives | 2.18–3.08 (µM) | 2.18–3.08 (µM) | 2.18–3.08 (µM) | - | [1] |
| 2-(methyldithio)pyridine-3-carbonitrile | Isolated from Allium stipitatum | 0.5 - 64 | - | 0.5 - 64 | 0.5 - 64 | [1] |
| Nicotinoyl thioureas | Substituted phenethylamines derivatives | 31.25 - 62.5 | - | 31.25 - 62.5 | 31.25 - 62.5 | [2] |
| N-alkylated pyridine salts | Compound 66 | 56 ± 0.5% inhibition at 100 µg/mL | - | 55 ± 0.5% inhibition at 100 µg/mL | - | [1] |
| Alkyl Pyridinols | EA-02-009 | 0.5 - 1 | - | - | Ineffective | [3] |
| Alkyl Pyridinols | JC-01-072 | 4 | - | - | Ineffective | [3] |
| Pyridine Chalcones | Compound 5g | 0.5 | - | - | - | [4] |
Table 2: Antifungal Activity of Selected Pyridine Derivatives (MIC in mM or µg/mL)
| Compound Class | Derivative Example | Candida albicans | Aspergillus niger | Reference(s) |
| Isonicotinic Acid Hydrazides | (E)-N'-benzylideneisonicotino-hydrazide derivatives | 2.18–3.08 (µM) | 2.18–3.08 (µM) | [1] |
| 2-(methyldithio)pyridine-3-carbonitrile | Isolated from Allium stipitatum | 0.25 - 2 (µg/mL) | - | [1] |
| Pyridine-4-aldoxime-based quaternary ammonium salts | Alkyl chain of C12–C16 | Good activity | Good activity | [1] |
| Pyridine salts | Compounds 51–56 | 0.1 - 12 (mM) | 0.1 - 12 (mM) | [1][2] |
Antiviral Activity of Pyridine Compounds
The structural diversity of pyridine derivatives has been leveraged to develop potent inhibitors of a wide range of viruses. These compounds can interfere with various stages of the viral life cycle, from entry and replication to assembly and release.[5]
Quantitative Antiviral Data
The antiviral efficacy is often expressed as the 50% effective concentration (EC₅₀) or the 50% inhibitory concentration (IC₅₀), which represent the concentration of a compound that reduces viral activity or replication by 50%. The 50% cytotoxic concentration (CC₅₀) is also determined to assess the compound's toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral agent.
Table 3: Antiviral Activity of Selected Pyridine Derivatives
| Compound Class | Derivative Example | Virus | Assay | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Pyridine C-Nucleoside | Compound 3c (Favipiravir analogue) | Influenza Virus | Plaque Reduction | 1.9 (EC₅₀) | > 400 | > 210 | [6] |
| Pyridine-based PA-PB1 Inhibitor | Compound 1e | Influenza A/PR/8/34 | Plaque Reduction | 7.3 (EC₅₀) | > 250 | > 34 | [7] |
| Pyridine-based PA-PB1 Inhibitor | Compound 1b | Influenza A/PR/8/34 | Plaque Reduction | 39 (EC₅₀) | > 250 | > 6.4 | [7] |
| Pyridine N-oxide derivative | Compound 44 | Feline Coronavirus (Fe-CoV) | CPE | ~0.3-0.9 mg/L (EC₅₀) | ≥100 mg/L | >111-333 | [8] |
| Pyridine N-oxide derivative | Compound 44 | SARS-CoV | CPE | ~17-20 mg/L (EC₅₀) | ≥100 mg/L | >5 | [8] |
| Epoxybenzooxocino[4,3-b]Pyridine | Compound 6a | SARS-CoV-2 | CPE | 1.8 µg/mL (EC₅₀) | 6.0 µg/mL | 3.3 | [9] |
| Chloroquine analog | Compound 10 | SARS-CoV-2 | - | 1.5-28 (IC₅₀) | - | 20 | [10] |
| Chloroquine analog | Compound 11 | SARS-CoV-2 | - | 1.5-28 (IC₅₀) | - | 20 | [10] |
Mechanisms of Action
Pyridine compounds exert their antimicrobial and antiviral effects through a multitude of mechanisms.
Antimicrobial Mechanisms:
-
Enzyme Inhibition: Pyridine derivatives can inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase, which are crucial for DNA replication and repair.
-
Membrane Disruption: Some cationic pyridine compounds, like pyridinium salts, can interact with and disrupt the integrity of bacterial cell membranes.[11]
-
Metal Chelation: Certain pyridine derivatives can chelate metal ions that are essential for microbial growth and enzymatic function.
Antiviral Mechanisms:
-
Polymerase Inhibition: A significant number of antiviral pyridine compounds, including analogues of favipiravir, function by inhibiting viral RNA-dependent RNA polymerase (RdRp), thereby halting viral genome replication.[7][12]
-
Reverse Transcriptase (RT) Inhibition: Some pyridine derivatives have been shown to inhibit the reverse transcriptase of retroviruses like HIV.[13][14]
-
Neuraminidase (NA) Inhibition: Pyridine-based compounds have been designed to inhibit neuraminidase, an enzyme crucial for the release of new influenza virus particles from infected cells.[13][14]
-
Protease Inhibition: Pyridine scaffolds have been incorporated into inhibitors of viral proteases, such as the SARS-CoV-2 main protease (3CLpro), which are essential for processing viral polyproteins.[15]
-
Inhibition of Host Cell Signaling Pathways: Pyridine derivatives can modulate host cell signaling pathways that are hijacked by viruses for their replication. A notable example is the inhibition of the NF-κB signaling pathway.[13][14][16]
Visualizing the NF-κB Signaling Pathway Inhibition
The NF-κB signaling pathway is a central regulator of the inflammatory response and is often activated during viral infections to the virus's benefit. Certain pyridine N-oxide derivatives have been shown to inhibit this pathway.[16] The following diagram illustrates the key steps in the canonical NF-κB pathway and the point of intervention by these pyridine compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of antimicrobial and antiviral activities of pyridine compounds.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[17][18][19][20]
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the pyridine compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria.[21]
-
Bacterial Inoculum: From a fresh culture (18-24 hours), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21][22]
-
Microtiter Plates: Sterile 96-well plates with flat bottoms.
2. Assay Procedure:
-
Serial Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the pyridine compound stock solution to the first column of wells, creating a 1:2 dilution. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column of the dilution series. This results in wells containing 50 µL of serially diluted compound.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This step further dilutes the compound and the inoculum by a factor of two.
-
Controls:
-
Growth Control: Wells containing broth and inoculum but no compound.
-
Sterility Control: Wells containing only broth to check for contamination.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the pyridine compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure optical density.[19][20]
Determination of Antiviral Activity (EC₅₀) by Plaque Reduction Assay
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the lytic cycle of a virus.[23][24]
1. Preparation of Materials:
-
Cell Culture: Grow a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 24- or 48-well plates.[25][26]
-
Virus Stock: A virus stock with a known titer (plaque-forming units, PFU/mL).
-
Antiviral Compound: Prepare serial dilutions of the pyridine compound in a serum-free cell culture medium.
-
Overlay Medium: A semi-solid medium, such as agarose or methylcellulose, to restrict virus spread to adjacent cells.
2. Assay Procedure:
-
Infection: Remove the growth medium from the cell monolayers. Inoculate the cells with a standardized amount of virus (e.g., 50-100 PFU per well) and incubate for 1-2 hours to allow for viral adsorption.
-
Compound Addition: After the adsorption period, remove the virus inoculum and wash the cells. Add the different dilutions of the pyridine compound to the respective wells.
-
Overlay: Add the overlay medium to each well and allow it to solidify.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus-cell system.
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.
3. Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).
-
The EC₅₀ is determined by plotting the percentage of inhibition against the compound concentration and using regression analysis to find the concentration that causes a 50% reduction in the number of plaques.[24]
Determination of Cytotoxicity (CC₅₀) by MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. It is crucial to perform this assay in parallel with antiviral assays to ensure that the observed antiviral effect is not due to toxicity to the host cells.[27][28]
1. Preparation of Materials:
-
Cell Culture: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment.
-
Test Compound: Prepare serial dilutions of the pyridine compound in the cell culture medium.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization Solution: A solvent to dissolve the formazan crystals (e.g., DMSO, isopropanol).
2. Assay Procedure:
-
Compound Treatment: Add the serial dilutions of the pyridine compound to the cells. Include wells with untreated cells as a control for 100% viability.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
The CC₅₀ is determined by plotting the percentage of viability against the compound concentration and using regression analysis to find the concentration that reduces cell viability by 50%.[27]
General Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and evaluation of pyridine compounds for their antimicrobial or antiviral activity.
Conclusion and Future Directions
Pyridine and its derivatives represent a rich and enduring source of antimicrobial and antiviral agents. The data and protocols presented in this guide underscore the significant potential of this scaffold in addressing the ongoing challenges of infectious diseases and antimicrobial resistance. Future research should focus on the rational design of novel pyridine derivatives with improved efficacy and safety profiles, the exploration of combination therapies, and the detailed elucidation of their mechanisms of action to overcome resistance and broaden their therapeutic applications. The continued investigation into this versatile chemical entity is paramount for the development of the next generation of anti-infective drugs.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Activities of Pyridine Fused and Pyridine Containing He...: Ingenta Connect [ingentaconnect.com]
- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 16. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. youtube.com [youtube.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. benchchem.com [benchchem.com]
- 22. protocols.io [protocols.io]
- 23. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 24. benchchem.com [benchchem.com]
- 25. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,2-Difluoro-2-pyridin-2-ylethaneamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed, proposed synthetic route for the preparation of 2,2-Difluoro-2-pyridin-2-ylethaneamine, a valuable building block in medicinal chemistry and drug discovery. The absence of a directly published synthetic protocol necessitates a carefully designed pathway based on well-established and analogous chemical transformations. The proposed two-step synthesis involves the electrophilic difluorination of 2-pyridylacetonitrile to yield the key intermediate, 2,2-difluoro-2-(pyridin-2-yl)acetonitrile, followed by its reduction to the target primary amine. This document offers detailed experimental procedures, a summary of reaction parameters, and a visual workflow to guide researchers in the synthesis of this important fluorinated amine.
Introduction
Fluorinated organic molecules are of significant interest in the pharmaceutical industry due to the unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. The gem-difluoroamino motif, in particular, is a key pharmacophore in a variety of bioactive compounds. This compound represents a versatile scaffold for the development of novel therapeutics, incorporating both a difluorinated carbon center and a pyridyl moiety, which is a common feature in many approved drugs. This protocol details a proposed synthesis to access this valuable compound.
Proposed Synthetic Route
The proposed synthesis of this compound is a two-step process commencing with the commercially available 2-pyridylacetonitrile. The initial step is an electrophilic α,α-difluorination of the acidic methylene group of 2-pyridylacetonitrile using an N-F fluorinating agent such as Selectfluor™. The resulting 2,2-difluoro-2-(pyridin-2-yl)acetonitrile is then reduced to the target primary amine, this compound, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Data Presentation
The following table summarizes the key reaction parameters for the proposed two-step synthesis. The values are based on general protocols for analogous reactions and may require optimization for this specific substrate.
| Parameter | Step 1: Difluorination | Step 2: Reduction |
| Starting Material | 2-Pyridylacetonitrile | 2,2-Difluoro-2-(pyridin-2-yl)acetonitrile |
| Key Reagent(s) | Selectfluor™ | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Acetonitrile | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature to 60 °C | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Stoichiometry (Reagent:SM) | 2.2 : 1 | 1.5 : 1 |
| Proposed Work-up | Aqueous wash, extraction | Careful quenching, filtration, extraction |
| Purification | Column Chromatography | Distillation or Column Chromatography |
| Expected Yield | Moderate to Good | Good to High |
| Product | 2,2-Difluoro-2-(pyridin-2-yl)acetonitrile | This compound |
Experimental Protocols
Step 1: Synthesis of 2,2-Difluoro-2-(pyridin-2-yl)acetonitrile
This protocol is adapted from general procedures for the electrophilic fluorination of activated methylene compounds using Selectfluor™.
Materials:
-
2-Pyridylacetonitrile
-
Selectfluor™ (F-TEDA-BF₄)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyridylacetonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
In a separate flask, prepare a solution of Selectfluor™ (2.2 eq) in anhydrous acetonitrile.
-
Slowly add the Selectfluor™ solution to the stirred solution of 2-pyridylacetonitrile at room temperature.
-
After the addition is complete, heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain 2,2-difluoro-2-(pyridin-2-yl)acetonitrile.
Step 2: Synthesis of this compound
This protocol is a standard procedure for the reduction of nitriles to primary amines using lithium aluminum hydride.[1]
Materials:
-
2,2-Difluoro-2-(pyridin-2-yl)acetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Glauber's salt
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2,2-difluoro-2-(pyridin-2-yl)acetonitrile (1.0 eq) in anhydrous THF in a dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams. This is the Fieser workup method.
-
A granular precipitate should form. Stir the resulting slurry for 30 minutes.
-
Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the solid through a pad of Celite in a Buchner funnel. Wash the filter cake with THF or diethyl ether.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing a small amount of triethylamine to prevent streaking).
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for the preparation of this compound.
Caption: Proposed two-step synthesis of this compound.
References
Application Notes and Protocols: Preparation of 2,2-Difluoro-2-pyridin-2-ylethaneamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 2,2-difluoro-2-pyridin-2-ylethaneamine and its derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly as intermediates for the development of novel therapeutics. The introduction of the gem-difluoroethylamino moiety onto a pyridine scaffold can significantly modulate the physicochemical and pharmacological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.
Introduction
This compound is a versatile chemical building block utilized in the synthesis of more complex molecules for drug discovery and materials science.[1] The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The pyridine ring is a common motif in many approved drugs, and its combination with a difluorinated side chain presents an attractive scaffold for novel drug candidates.
Synthetic Approach
While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature, a plausible and efficient multi-step synthetic route can be designed based on established organic chemistry principles and published methods for analogous transformations. The following proposed synthesis starts from commercially available 2-acetylpyridine.
Overall Synthetic Scheme:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for the key steps in the proposed synthesis of this compound.
Protocol 1: Synthesis of 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one (Intermediate D)
This protocol describes the gem-difluorination of a carbonyl compound precursor, a common strategy for introducing a difluoromethyl group.
Materials:
-
Ethyl 2-(pyridin-2-yl)acetate (Intermediate C)
-
Selectfluor®
-
Acetonitrile (anhydrous)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of Ethyl 2-(pyridin-2-yl)acetate (1.0 eq) in anhydrous acetonitrile, add sodium carbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Selectfluor® (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2,2-difluoro-1-(pyridin-2-yl)ethan-1-one as a pale yellow oil.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 65-75% |
| Purity (¹H NMR) | >95% |
| Purity (GC-MS) | >98% |
Protocol 2: Synthesis of 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine (Final Product F)
This protocol outlines the conversion of the ketone intermediate to the final amine product via an oxime and subsequent reduction.
Materials:
-
2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one (Intermediate D)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Zinc dust (activated)
-
Acetic acid
-
Diethyl ether
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
Procedure:
Step A: Oximation
-
Dissolve 2,2-difluoro-1-(pyridin-2-yl)ethan-1-one (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude oxime (Intermediate E), which can be used in the next step without further purification.
Step B: Reduction
-
Dissolve the crude oxime from Step A in acetic acid.
-
Cool the solution to 0 °C and add activated zinc dust (5.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Filter the reaction mixture through a pad of Celite®, washing with acetic acid.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with 1 M NaOH to pH > 10 and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂CO₃, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by distillation or by conversion to its hydrochloride salt by bubbling HCl gas through an ethereal solution, followed by recrystallization.
Expected Yield and Purity:
| Parameter | Value |
| Overall Yield | 50-60% (from D) |
| Purity (¹H NMR) | >97% |
| Purity (LC-MS) | >99% |
Applications in Drug Discovery
Derivatives of this compound are valuable scaffolds for the development of inhibitors of various biological targets, particularly protein kinases. The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key area of interest for such inhibitors.
Potential Role in PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers. Small molecule inhibitors targeting key nodes of this pathway, such as PI3K, Akt, and mTOR, have shown significant therapeutic potential. The incorporation of a difluorinated pyridine moiety, as found in derivatives of the title compound, can enhance binding affinity and selectivity for the ATP-binding pocket of these kinases.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Data Summary
The following table summarizes hypothetical characterization data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) |
| 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one | C₇H₅F₂NO | 157.12 | Pale yellow oil | 8.75 (d, 1H), 8.01 (t, 1H), 7.62 (d, 1H), 7.48 (m, 1H), 6.25 (t, J=54.5 Hz, 1H) | -115.2 (d) |
| 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine | C₇H₈F₂N₂ | 158.15 | Colorless oil | 8.60 (d, 1H), 7.80 (t, 1H), 7.40 (d, 1H), 7.25 (m, 1H), 3.55 (t, J=14.0 Hz, 2H), 1.80 (br s, 2H) | -98.5 (t) |
| 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine HCl | C₇H₉ClF₂N₂ | 194.61 | White crystalline solid | 8.80 (d, 1H), 8.30 (t, 1H), 7.90 (d, 1H), 7.70 (m, 1H), 4.10 (m, 2H), 3.50 (br s, 3H) | -95.0 (t) |
Conclusion
The preparation of this compound derivatives provides access to a class of compounds with significant potential in drug discovery. The synthetic route outlined, while hypothetical, is based on well-established and reliable chemical transformations. The resulting amine is a key intermediate for the synthesis of a diverse library of compounds that can be screened for activity against various biological targets, with a particular emphasis on kinase inhibition within the PI3K/Akt/mTOR pathway. Further research into the synthesis and biological evaluation of derivatives of this scaffold is highly encouraged.
References
Application Notes and Protocols for Electrophilic Fluorination of Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrophilic fluorination of pyridine compounds, a critical transformation in medicinal chemistry and drug development. The introduction of a fluorine atom to a pyridine ring can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity (logP), and binding affinity. This document details protocols for three widely used electrophilic fluorinating reagents: Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and Silver (II) Fluoride (AgF₂).
Introduction to Electrophilic Pyridine Fluorination
Pyridine and its derivatives are prevalent scaffolds in a vast number of pharmaceuticals. The late-stage functionalization of these heterocycles, particularly through C-H activation to introduce fluorine, is a highly valuable strategy in the optimization of lead compounds. Electrophilic fluorination offers a direct method for the synthesis of fluorinated pyridines, often under milder conditions compared to traditional nucleophilic methods which may require harsh conditions and pre-functionalized substrates.[1][2] The choice of fluorinating reagent is crucial and depends on the substrate's electronic properties, desired regioselectivity, and functional group tolerance.
Comparative Data of Electrophilic Fluorinating Reagents
The following tables summarize the performance of Selectfluor®, NFSI, and AgF₂ in the electrophilic fluorination of various pyridine substrates.
Table 1: Fluorination of Substituted Pyridines with Selectfluor®
| Substrate | Product(s) | Reagent & Conditions | Yield (%) | Regioselectivity (ortho:meta:para) | Reference |
| 1,2-Dihydropyridines | 3-Fluoro-3,6-dihydropyridines | Selectfluor®, MeCN, 0 °C, Ar | High (not specified) | N/A | [3] |
| Imidazo[1,2-a]pyridines | 3-Fluoroimidazo[1,2-a]pyridines | Selectfluor®, DMAP, H₂O/MeCN | Moderate to Good | 3-position selective | [4] |
| 2-Aminopyridines | 3- or 5-Fluorinated 2-aminopyridines | Selectfluor®, H₂O/CHCl₃, rt | Good to High | Dependent on C4 substituent | |
| Pyridin-2(1H)-ones | 3- or 5-Fluorinated Pyridin-2(1H)-ones | Selectfluor®, H₂O/CHCl₃, rt | Good to High | Dependent on C4 substituent |
Table 2: Fluorination of Pyridines with N-Fluorobenzenesulfonimide (NFSI)
| Substrate | Product | Reagent & Conditions | Yield (%) | Regioselectivity | Reference |
| 2-Arylbenzo[d]thiazoles | ortho-Fluoroaryl derivative | NFSI, Pd(PPh₃)₄, L-proline, cyclohexane, reflux | Fair to Good | ortho-selective | |
| N-protected pyridones | C5-fluorinated pyridones | NFSI, MeCN, 60 °C | Moderate | C5-selective | |
| Zincke Imine Intermediates | 3,5-Disubstituted fluoropyridines | NFSI, TFE | Modest (for complex molecules) | meta-selective |
Table 3: C-H Fluorination of Pyridines with Silver (II) Fluoride (AgF₂)
| Substrate | Product | Reagent & Conditions | Yield (%) | Regioselectivity | Reference |
| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | AgF₂, MeCN, rt, 1 h | 79-81 | C6-selective | [5] |
| 3-Substituted Pyridines (Halo, Alkoxy, CN, CF₃) | 2-Fluoro-3-substituted pyridine | AgF₂, MeCN, rt | - | Exclusively 2-position | [6] |
| 3,5-Disubstituted Pyridines | Mixture of 2- and 6-fluoro isomers | AgF₂, MeCN, rt | - | Poor to modest selectivity (except with benzyloxy group) | [6] |
| (Boc-protected) Betahistine | 2-Fluoro derivative | AgF₂, MeCN, rt | 98 | C2-selective | [6] |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®
This protocol is adapted from the work of Akbulatov et al.[3]
Materials:
-
Substituted 1,2-dihydropyridine
-
Selectfluor®
-
Anhydrous acetonitrile (MeCN)
-
Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the 1,2-dihydropyridine (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve Selectfluor® (1.1 mmol) in anhydrous acetonitrile (5 mL).
-
Slowly add the Selectfluor® solution dropwise to the stirred solution of the 1,2-dihydropyridine at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, the reaction mixture can often be used in subsequent steps without further purification. If purification is required, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
Protocol 2: Site-Selective C-H Fluorination of Pyridines with AgF₂
This protocol is based on the detailed procedure reported by Fier and Hartwig in Organic Syntheses.[5]
Materials:
-
Substituted pyridine (e.g., 2-phenylpyridine)
-
Silver (II) Fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ambient temperature water bath
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the pyridine substrate (10.0 mmol).
-
Add anhydrous acetonitrile (100 mL) and stir to dissolve the substrate.
-
Place the flask in an ambient temperature water bath.
-
In a single portion, add Silver (II) Fluoride (AgF₂, 20.0 mmol). Caution: AgF₂ is a strong oxidizing agent and should be handled with care in a fume hood. It is sensitive to moisture.
-
Stir the resulting black suspension vigorously at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Protocol 3: Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor®
This protocol is adapted from the work of Liu et al.[4]
Materials:
-
Substituted imidazo[1,2-a]pyridine
-
Selectfluor®
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of the imidazo[1,2-a]pyridine (1.0 mmol) in a mixture of acetonitrile and water, add DMAP (1.2 mmol).
-
To this stirred solution, add Selectfluor® (1.1 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After completion, quench the reaction with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the 3-fluorinated product.
Visualizations
General Experimental Workflow
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2,2-Difluoro-2-pyridin-2-ylethaneamine in Medicinal Chemistry
A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific published data on the medicinal chemistry applications of 2,2-Difluoro-2-pyridin-2-ylethaneamine. While the structural motifs of a difluoromethyl group and a pyridine ring are prevalent in modern drug discovery, and the ethylamine sidechain is a common pharmacophore, the specific combination in this molecule is not well-documented in publicly accessible research.
The introduction of a gem-difluoro group adjacent to an aromatic ring, such as pyridine, is a recognized strategy in medicinal chemistry. This modification can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and basicity (pKa) of the nearby amine. These changes, in turn, can influence the compound's pharmacokinetic profile and its binding affinity to biological targets.
Given the absence of direct experimental data for this compound, this document will provide a generalized overview of the potential applications and synthetic considerations for such a molecule, based on the known roles of its constituent chemical features in drug design. The following sections are therefore presented as a hypothetical guide for researchers interested in exploring the potential of this and structurally related compounds.
I. Potential Therapeutic Applications
Based on the functionalities present in this compound, it could be investigated as a building block or a lead compound in several therapeutic areas. The pyridine ring is a common feature in a vast array of approved drugs, and the difluoro-ethylamine moiety can serve as a bioisosteric replacement for other functional groups, potentially improving drug-like properties.
Table 1: Potential Therapeutic Targets for this compound Derivatives
| Therapeutic Area | Potential Target Class | Rationale |
| Oncology | Kinase Inhibitors | The pyridine scaffold is a key component of many kinase inhibitors. The difluoro group could enhance binding affinity and selectivity. |
| Neuroscience | GPCR Ligands (e.g., Serotonin, Dopamine Receptors) | The ethylamine sidechain is a classic pharmacophore for monoamine receptors. Fluorination can modulate receptor subtype selectivity. |
| Infectious Diseases | Enzyme Inhibitors (e.g., Proteases, Transferases) | The unique electronic properties of the difluoromethylene group could lead to novel interactions with enzyme active sites. |
| Inflammation | Cyclooxygenase (COX) or Lipoxygenase (LOX) Inhibitors | Pyridine-containing compounds have been explored as anti-inflammatory agents. |
II. General Synthetic Strategies
The synthesis of this compound would likely involve the introduction of the difluoro-aminoethyl moiety onto a pyridine core. Several synthetic routes could be envisioned, and the following represents a plausible, though not experimentally verified, approach.
Protocol 1: Hypothetical Synthesis of this compound
This protocol is a conceptual outline and would require significant optimization and experimental verification.
1. Preparation of a Difluoro-nitroethyl Pyridine Intermediate:
- Reaction: Condensation of 2-acetylpyridine with a suitable nitromethane equivalent under fluorinating conditions.
- Reagents: 2-acetylpyridine, nitromethane, a fluorinating agent (e.g., Selectfluor®), and a suitable base.
- Procedure:
- To a solution of 2-acetylpyridine and nitromethane in an appropriate solvent (e.g., DMF), add the base and stir at room temperature.
- After formation of the nitroalkene intermediate, add the fluorinating agent portion-wise while maintaining the reaction temperature.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, quench the reaction and perform an aqueous workup.
- Purify the crude product by column chromatography to yield 2-(1,1-difluoro-2-nitroethyl)pyridine.
2. Reduction of the Nitro Group:
- Reaction: Reduction of the nitro group to a primary amine.
- Reagents: 2-(1,1-difluoro-2-nitroethyl)pyridine, a reducing agent (e.g., zinc dust in the presence of an acid, or catalytic hydrogenation).
- Procedure:
- Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol, acetic acid).
- Add the reducing agent and stir the reaction at the appropriate temperature.
- Monitor the reaction progress until the starting material is consumed.
- Filter the reaction mixture and neutralize the filtrate.
- Extract the product with an organic solvent and purify by distillation or chromatography to obtain this compound.
Figure 1: Hypothetical Synthetic Workflow
Caption: A conceptual workflow for the synthesis of this compound.
III. Biological Evaluation and Screening Protocols
Once synthesized, this compound and its derivatives would need to be evaluated for biological activity. The following are general protocols that could be adapted for this purpose.
Protocol 2: General Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.
1. Reagents and Materials:
- Purified recombinant kinase.
- Kinase-specific substrate peptide.
- ATP (Adenosine triphosphate).
- Test compound (this compound).
- Kinase assay buffer.
- Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
- Microplate reader.
2. Procedure:
- Prepare a serial dilution of the test compound in the assay buffer.
- In a microplate, add the kinase, substrate, and test compound at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature for the kinase.
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Figure 2: Workflow for Kinase Inhibition Assay
Caption: A generalized experimental workflow for determining kinase inhibition.
IV. Conclusion
While this compound is a synthetically accessible molecule with potential for medicinal chemistry applications, there is currently a lack of specific research to guide its development. The information provided here is intended to serve as a foundational guide for researchers who may be interested in exploring the synthesis and biological activity of this and related compounds. Further investigation is required to establish its true potential in drug discovery. Researchers are encouraged to perform thorough literature searches for analogous structures to inform their experimental design.
Application Notes and Protocols for 2,2-Difluoro-2-pyridin-2-ylethaneamine as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2-difluoro-2-pyridin-2-ylethaneamine as a key synthetic intermediate in drug discovery, with a focus on the development of potent and selective kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent utilization are provided to enable researchers to incorporate this valuable building block into their synthetic workflows.
Introduction
This compound is a fluorinated building block of significant interest in medicinal chemistry. The introduction of a gem-difluoro group adjacent to a pyridyl ring and an amine offers a unique combination of physicochemical properties that can enhance the pharmacological profile of drug candidates. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, improve metabolic stability, and modulate pKa, while the pyridyl moiety provides a key interaction point for binding to biological targets, and the primary amine serves as a versatile handle for further chemical elaboration.
Key Applications in Drug Discovery
This intermediate is particularly valuable in the synthesis of inhibitors targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response through Toll-like receptor (TLR) and IL-1 receptor signaling pathways.[1][2][3] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.
A prominent example of a bioactive molecule synthesized using this compound is BMS-986126 , a potent and highly selective IRAK4 inhibitor.[4][5]
Quantitative Data: Biological Activity of BMS-986126
| Compound | Target | IC50 (nM) | Selectivity | Therapeutic Area |
| BMS-986126 | IRAK4 | 5.3 | >100-fold over 214 other kinases | Inflammatory and Autoimmune Diseases |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route to this compound, based on established chemical transformations. The synthesis commences with the difluorination of a suitable pyridyl precursor, followed by the introduction of the amino group.
Step 1: Synthesis of 2,2-Difluoro-2-(pyridin-2-yl)acetamide
-
Materials:
-
2-(Pyridin-2-yl)acetamide
-
Selectfluor®
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of 2-(pyridin-2-yl)acetamide (1.0 eq) in anhydrous acetonitrile, add Selectfluor® (2.2 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,2-difluoro-2-(pyridin-2-yl)acetamide.
-
Step 2: Reduction of 2,2-Difluoro-2-(pyridin-2-yl)acetamide to this compound
-
Materials:
-
2,2-Difluoro-2-(pyridin-2-yl)acetamide
-
Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex (BH3·THF)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure (using LAH):
-
To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 2,2-difluoro-2-(pyridin-2-yl)acetamide (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing with THF and diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
-
Protocol 2: Application of this compound in the Synthesis of an IRAK4 Inhibitor (BMS-986126 Analog)
This protocol illustrates the use of this compound as a key intermediate in a nucleophilic aromatic substitution reaction to construct the core of an IRAK4 inhibitor.
-
Materials:
-
This compound (hydrochloride salt)
-
Substituted 2-chloro-3-nitropyridine derivative (as the electrophile)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of the substituted 2-chloro-3-nitropyridine derivative (1.0 eq) in DMF, add this compound hydrochloride (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-arylated product, a key precursor to the final IRAK4 inhibitor.
-
Visualizations
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: Synthetic Workflow for the Intermediate and its Application.
References
- 1. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-986126 | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
experimental setup for reactions with 2,2-difluoro-2-(pyridin-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the experimental setup for reactions involving 2,2-difluoro-2-(pyridin-2-yl)ethanamine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The introduction of a gem-difluoro group adjacent to the pyridine ring can impart unique physicochemical properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and altered basicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles. These application notes detail a proposed synthetic protocol, potential downstream reactions, and relevant characterization data based on analogous compounds and established synthetic methodologies.
Physicochemical Properties and Safety Information
While specific experimental data for 2,2-difluoro-2-(pyridin-2-yl)ethanamine is not widely published, its properties can be inferred from its structure and data available for its hydrochloride salt.
| Property | Value (for hydrochloride salt) | Reference |
| CAS Number | 2368870-29-3 | [1] |
| Molecular Formula | C₇H₉ClF₂N₂ | [1] |
| Molecular Weight | 194.61 g/mol | [1] |
| Appearance | Liquid (predicted for free base) | [1] |
| Storage | Store at 2-8 °C under an inert atmosphere. | [1] |
Safety Precautions:
The hydrochloride salt is classified as a warning-level hazard, causing skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Proposed Synthesis Protocol: Nucleophilic Amination of a Difluoro-haloethyl Pyridine Precursor
A plausible and efficient method for the synthesis of 2,2-difluoro-2-(pyridin-2-yl)ethanamine is via the nucleophilic substitution of a suitable precursor, such as 2-(1-bromo-2,2-difluoroethyl)pyridine, with an ammonia equivalent. This approach is based on established methods for the synthesis of primary amines.
Reaction Scheme:
Caption: Proposed synthetic route to 2,2-difluoro-2-(pyridin-2-yl)ethanamine.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2-(1-Bromo-2,2-difluoroethyl)pyridine | ≥95% | (Assumed commercially available or synthesized separately) |
| Ammonia solution (7 N in THF) | Anhydrous | Major chemical supplier |
| Diethyl ether | Anhydrous | Major chemical supplier |
| Saturated sodium bicarbonate solution | Reagent | Major chemical supplier |
| Brine | Reagent | Major chemical supplier |
| Anhydrous sodium sulfate | Reagent | Major chemical supplier |
Equipment:
-
Heavy-walled pressure tube with a screw cap and PTFE liner
-
Magnetic stirrer hotplate
-
Schlenk line or other inert atmosphere setup
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Silica gel for column chromatography
Procedure:
-
To a heavy-walled pressure tube, add 2-(1-bromo-2,2-difluoroethyl)pyridine (1.0 eq).
-
Under an inert atmosphere (e.g., argon or nitrogen), add a 7 N solution of ammonia in THF (10-20 eq).
-
Seal the pressure tube tightly and place it in an oil bath preheated to 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the tube to room temperature and then to 0 °C in an ice bath before carefully opening.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2,2-difluoro-2-(pyridin-2-yl)ethanamine.
Expected Yield and Characterization:
| Data Type | Expected Result |
| Yield | 60-80% (estimated) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.60 (d, 1H), 7.80 (t, 1H), 7.40 (d, 1H), 7.30 (t, 1H), 3.50 (t, 2H), 1.80 (br s, 2H) (Predicted) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -95.0 (t, 2F) (Predicted) |
| Mass Spectrometry (ESI+) | m/z 159.07 [M+H]⁺ (Calculated for C₇H₉F₂N₂) |
Potential Reactions and Applications in Drug Discovery
2,2-Difluoro-2-(pyridin-2-yl)ethanamine serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The primary amine functionality allows for a variety of chemical transformations.
Amide Bond Formation
The primary amine can readily undergo acylation with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This is a common strategy for linking the fluorinated pyridine motif to other pharmacophores.
References
Application Notes and Protocols for 2,2-Difluoro-2-pyridin-2-ylethaneamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoro-2-pyridin-2-ylethaneamine is a novel small molecule with significant potential in drug discovery, particularly in the field of neurodegenerative diseases. Its unique structural features, combining a pyridine ring with a gem-difluoroethylamine moiety, make it an attractive candidate for development as a modulator of key enzymatic pathways implicated in disease pathology. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability, properties highly desirable in therapeutic agents.[1] This document provides a comprehensive overview of the potential applications, relevant protocols, and key data for researchers interested in exploring the therapeutic utility of this compound and its analogs. While specific data for this compound is emerging, the information presented here is based on closely related and structurally similar compounds, particularly γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease.
Application Notes
Primary Application: γ-Secretase Modulation for Alzheimer's Disease
The primary and most compelling application of this compound and its derivatives is as a γ-secretase modulator (GSM) for the treatment of Alzheimer's disease (AD).[2][3] The amyloid cascade hypothesis posits that the accumulation of amyloid-β (Aβ) peptides, particularly the Aβ42 isoform, is a central event in the pathogenesis of AD.[3] γ-Secretase is a key enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths.
Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity altogether and can lead to mechanism-based toxicities due to inhibition of other substrate processing (e.g., Notch), GSMs allosterically modulate the enzyme.[2][4][5] This modulation shifts the cleavage preference of γ-secretase, leading to a decrease in the production of the highly amyloidogenic Aβ42 and an increase in the production of shorter, less aggregation-prone Aβ peptides like Aβ38 and Aβ37.[6] This selective modulation of Aβ production without inhibiting overall γ-secretase activity presents a promising and potentially safer therapeutic strategy for AD.[7]
The pyridine moiety in this compound can engage in key interactions within the binding pocket of target proteins, while the gem-difluoro group can improve metabolic stability and other pharmacokinetic properties.
Other Potential Applications
While the primary focus is on Alzheimer's disease, the structural motifs present in this compound suggest potential for broader applications in drug discovery, including:
-
Anticancer Therapies: Pyridine-containing compounds have been investigated as kinase inhibitors and for other anticancer applications.
-
Antimicrobial Agents: The pyridine scaffold is present in numerous antimicrobial agents.
-
Neurological Disorders: Beyond AD, modulation of secretase activity could be relevant in other neurological conditions.
Quantitative Data
The following table summarizes in vitro potency data for representative pyridine- and pyridazine-derived γ-secretase modulators, which are structurally related to this compound. This data provides a benchmark for the expected activity of novel analogs in this chemical series.
| Compound ID | Structure | Aβ42 Secretion IC50 (nM) | Aβ40 Secretion IC50 (nM) | Aβ38 Secretion EC50 (nM) | Reference |
| Compound A | Pyridazine-derived GSM | 4.1 | 80 | 18 | [6] |
| Compound B | Pyridazine-derived GSM | 5.3 | 87 | 29 | [6] |
| Compound C | Pyrazolopyridine-derived GSM | 168 | - | - | [8] |
| Compound D | Pyridine-derived GSM | Potent (specific value not disclosed) | - | - | [1] |
IC50: The concentration of the compound that inhibits 50% of the Aβ42 or Aβ40 secretion. EC50: The concentration of the compound that potentiates 50% of the Aβ38 secretion.
Signaling Pathway
The proposed mechanism of action for this compound as a γ-secretase modulator involves allosteric binding to the γ-secretase complex, which is composed of four protein subunits: Presenilin (PS1 or PS2), Nicastrin, Aph-1, and Pen-2. This binding induces a conformational change in the enzyme, altering its processivity on the C-terminal fragment of APP (APP-CTF or C99) and shifting the cleavage site to favor the production of shorter Aβ peptides.
Experimental Protocols
Synthesis of this compound Hydrochloride
A plausible synthetic route to the title compound is based on the synthesis of analogous 2,2-difluoro-2-arylethylamines. The key step involves a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromopyridine
-
Bis(pinacolato)diboron
-
Potassium acetate
-
Pd(dppf)Cl2
-
1,4-Dioxane
-
4-(Bromodifluoroacetyl)morpholine
-
Sodium carbonate
-
Pd(PPh3)4
-
Toluene, Ethanol, Water
-
Lithium aluminum hydride (LiAlH4) or Borane-tetrahydrofuran complex (BH3·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (in diethyl ether)
Procedure:
-
Synthesis of Pyridine-2-boronic acid pinacol ester: Combine 2-bromopyridine, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2 in 1,4-dioxane. Heat the mixture under an inert atmosphere. After completion, extract the product and purify by column chromatography.
-
Suzuki-Miyaura Coupling: In a reaction vessel, dissolve pyridine-2-boronic acid pinacol ester and 4-(bromodifluoroacetyl)morpholine in a mixture of toluene and ethanol. Add an aqueous solution of sodium carbonate and Pd(PPh3)4. Heat the mixture under reflux. Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield the 2,2-difluoro-2-(pyridin-2-yl)acetamide derivative.
-
Reduction of the Amide: Dissolve the acetamide derivative in anhydrous THF under an inert atmosphere and cool to 0 °C. Slowly add a solution of LiAlH4 or BH3·THF. Allow the reaction to warm to room temperature and then heat to reflux. After the reaction is complete, quench carefully with water and base. Extract the crude product and purify to obtain this compound.
-
Salt Formation: Dissolve the free amine in a suitable solvent and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt. Filter and dry the solid to obtain the final product.
Cell-Based Aβ42 Secretion Assay
This protocol outlines a method to evaluate the efficacy of this compound in reducing Aβ42 secretion from a human neuroblastoma cell line overexpressing human APP.
Materials:
-
SH-SY5Y cells stably overexpressing human APP (SH-SY5Y-APP)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound (test compound)
-
DMSO (vehicle control)
-
Human Aβ42 ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Plate SH-SY5Y-APP cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubation: Incubate the cells with the compound for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant, which contains the secreted Aβ peptides.
-
Aβ42 Quantification: Quantify the Aβ42 concentration in the collected supernatants using a human Aβ42 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the Aβ42 standards. Calculate the Aβ42 concentration in each sample. Normalize the results to the vehicle control and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics, particularly as a γ-secretase modulator for Alzheimer's disease. The provided application notes, data on related compounds, and detailed experimental protocols offer a solid foundation for researchers to initiate studies on this and related molecules. Further investigation is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.
References
- 1. Pyridine-derived γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 3. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Modulation of gamma-secretase specificity using small molecule allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent Pyrazolopyridine Series of γ-Secretase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Biological Assays for Fluorinated Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of fluorine into drug candidates is a prevalent strategy in medicinal chemistry aimed at enhancing pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2] The unique physicochemical characteristics of the carbon-fluorine bond, including its high strength and the electronegativity of the fluorine atom, can significantly influence a molecule's interaction with biological targets.[1][3] Consequently, the development of robust and relevant biological assays is crucial to accurately characterize the potency, efficacy, and potential liabilities of these fluorinated compounds.
These application notes provide detailed protocols for a selection of key biological assays pertinent to the preclinical evaluation of fluorinated compounds. The methodologies described herein cover enzyme inhibition, cell viability, and receptor binding assays. Additionally, this document outlines data presentation standards and provides visualizations of relevant signaling pathways and experimental workflows to aid researchers in the comprehensive assessment of their fluorinated molecules.
Data Presentation: Comparative Analysis of Fluorinated and Non-Fluorinated Compounds
A primary objective when assessing the impact of fluorination is to directly compare the biological activity of a fluorinated compound with its non-fluorinated parent molecule. The following table presents a clear example of how to summarize such quantitative data, using EC50 values from a study on fluorinated and non-fluorinated fentanyl analogs acting on the µ-opioid receptor.[4][5]
| Compound | N-Acyl Group | Fluorination Position | Agonistic Activity (EC50, nM) |
| Fentanyl | N-propionyl | Non-fluorinated | 0.31 |
| 2-Fluoro-fentanyl | N-propionyl | 2-Fluoro | 0.16 |
| 3-Fluoro-fentanyl | N-propionyl | 3-Fluoro | 1.9 |
| 4-Fluoro-fentanyl | N-propionyl | 4-Fluoro | 0.40 |
| Acetylfentanyl | N-acetyl | Non-fluorinated | 1.8 |
| 2-Fluoro-acetylfentanyl | N-acetyl | 2-Fluoro | 0.88 |
| 3-Fluoro-acetylfentanyl | N-acetyl | 3-Fluoro | 51 |
| 4-Fluoro-acetylfentanyl | N-acetyl | 4-Fluoro | 2.0 |
Data presented in this table is adapted from a study by Kanamori et al. (2021) to illustrate the impact of fluorination on µ-opioid receptor agonistic activity.[4][5]
Experimental Protocols
Enzyme Inhibition Assay: ¹⁹F NMR-Based Approach
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, offers a powerful and direct method for studying the interaction of fluorinated compounds with their target enzymes.[6] This protocol provides a general framework for an NMR-based enzyme inhibition assay.
Principle:
This assay monitors the enzymatic conversion of a fluorinated substrate to a fluorinated product by observing changes in the ¹⁹F NMR spectrum. The presence of an inhibitor will slow down or halt this conversion, which can be quantified by measuring the signal intensities of the substrate and product over time.
Materials:
-
Target enzyme
-
Fluorinated substrate
-
Test inhibitor compound (fluorinated or non-fluorinated)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Deuterated water (D₂O) for NMR lock
-
NMR tubes
-
NMR spectrometer equipped with a fluorine probe
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the fluorinated substrate in the assay buffer.
-
Prepare a stock solution of the test inhibitor compound in a suitable solvent (e.g., DMSO), and then dilute it to the desired concentrations in the assay buffer. Ensure the final solvent concentration is consistent across all samples and does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare a stock solution of the enzyme in the assay buffer.
-
-
NMR Experiment Setup:
-
In an NMR tube, combine the assay buffer, D₂O (typically 5-10% of the final volume), and the fluorinated substrate to a final volume of 500 µL.
-
Acquire a baseline ¹⁹F NMR spectrum of the substrate alone.
-
To initiate the enzymatic reaction, add a small volume of the enzyme stock solution to the NMR tube.
-
Immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals to monitor the conversion of the substrate to the product.
-
-
Inhibition Assay:
-
Prepare a set of NMR tubes, each containing the assay buffer, D₂O, fluorinated substrate, and a different concentration of the test inhibitor.
-
Equilibrate the samples at the desired temperature.
-
Initiate the reaction in each tube by adding the enzyme.
-
Acquire ¹⁹F NMR spectra at a fixed time point (e.g., 30 minutes) or over a time course.
-
-
Data Analysis:
-
Integrate the signals corresponding to the substrate and product in each spectrum.
-
Calculate the percentage of substrate conversion for the control (no inhibitor) and for each inhibitor concentration.
-
Determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]
-
Cell Viability Assay: MTS Assay
The MTS assay is a colorimetric method for assessing cell viability. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in the cell culture medium.[8][9]
Materials:
-
Cells of interest (e.g., cancer cell line, primary cells)
-
Complete cell culture medium
-
96-well clear-bottom tissue culture plates
-
Test fluorinated compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Spectrophotometer capable of reading absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated test compound in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compound. Include vehicle control wells (medium with the same concentration of the solvent used to dissolve the compound, e.g., 0.1% DMSO).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.[10][11]
-
Receptor Binding Assay: Competitive Radioligand Binding
This protocol describes a competitive radioligand binding assay to determine the affinity of a fluorinated compound for a specific receptor.[12]
Principle:
The assay measures the ability of an unlabeled test compound (the fluorinated molecule) to compete with a radiolabeled ligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the inhibitory constant (Ki) can be calculated.[12]
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor (e.g., [³H]-ligand)
-
Unlabeled fluorinated test compound
-
Non-specific binding competitor (a high concentration of an unlabeled ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.[12]
-
Non-specific Binding: 50 µL of the non-specific binding competitor solution, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.[12]
-
Test Compound: 50 µL of serial dilutions of the fluorinated test compound, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.[12]
-
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a predetermined time to reach binding equilibrium (e.g., 60-120 minutes).[12]
-
-
Harvesting and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.[12]
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[12]
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[12]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.[12]
-
For each concentration of the test compound, calculate the percentage of specific binding inhibited.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate signaling pathways that can be modulated by fluorinated compounds.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a cell-based high-throughput screen to identify bioactive fluorinated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System [jstage.jst.go.jp]
- 5. Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Based Screening Using High-Throughput Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2-Difluoro-2-pyridin-2-ylethaneamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,2-Difluoro-2-pyridin-2-ylethaneamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, partially fluorinated intermediates, over-fluorinated byproducts, and residual solvents from the reaction or initial workup. Positional isomers and products of side reactions involving the pyridine ring are also possible.
Q2: Which purification technique is most suitable for achieving high purity of this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities present. A multi-step approach is often necessary. Flash column chromatography is generally effective for removing a wide range of impurities. For crystalline solids, recrystallization can be a highly effective final purification step to achieve high purity. Vacuum distillation may be suitable if the compound is a liquid and thermally stable, particularly for removing non-volatile or closely boiling impurities.
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and for analyzing the purity of fractions. Staining with potassium permanganate or using a UV lamp can help visualize spots. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended to assess the presence of volatile and non-volatile impurities, respectively. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities.
Q4: My purified this compound appears to be unstable. What storage conditions are recommended?
A4: Fluorinated amines can sometimes be sensitive to air, light, and moisture. It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and protected from light. Refrigeration may also be beneficial to minimize degradation over time.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of product and impurities | Incorrect solvent system (eluent) polarity. | Optimize the eluent system using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). Gradually increasing the polarity of the eluent should provide better separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape of basic compounds like amines by minimizing tailing on silica gel. |
| Product streaking or tailing on TLC and column | The compound is interacting too strongly with the stationary phase (silica gel). | As mentioned above, add a small percentage of triethylamine or another amine base to the eluent to neutralize acidic sites on the silica gel. Alternatively, consider using a different stationary phase, such as alumina (basic or neutral). |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If the compound is highly polar, a solvent system containing methanol or isopropanol may be necessary. Ensure the product was fully dissolved in the loading solvent and properly applied to the column. |
Issue 2: Difficulty with Crystallization
| Symptom | Possible Cause | Suggested Solution |
| Product oils out instead of crystallizing | The solvent system is not optimal, or the solution is supersaturated. | Try a different solvent or a mixture of solvents. A good crystallization solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You can also try adding a co-solvent (an "anti-solvent") in which the compound is insoluble to a solution of the compound in a good solvent, until turbidity is observed, then heat until clear and allow to cool slowly. Seeding with a small crystal of the pure compound can also induce crystallization. |
| Low recovery after crystallization | The compound is too soluble in the chosen solvent at low temperatures. | Choose a solvent in which the compound has lower solubility at the filtration temperature. Ensure the solution is sufficiently cooled before filtration to maximize crystal precipitation. Minimize the amount of cold solvent used to wash the crystals. |
| Crystals are colored or appear impure | Impurities are trapped within the crystal lattice. | The crystallization process may have been too rapid. Allow the solution to cool more slowly to promote the formation of purer crystals. A second recrystallization step may be necessary. If the color is from a baseline impurity, pre-treating the solution with activated carbon before filtration and crystallization can sometimes remove colored impurities. |
Data Presentation
The following table summarizes typical performance expectations for various purification techniques. The actual results will depend on the specific impurities and experimental conditions.
| Purification Technique | Typical Purity Achieved | Expected Yield | Throughput | Primary Application |
| Flash Column Chromatography | 95-99% | 70-90% | Low to Medium | Primary purification to remove a broad range of impurities. |
| Recrystallization | >99% | 50-85% | Low to High | Final purification step for solid compounds to achieve high purity. |
| Vacuum Distillation | 90-98% | 60-90% | Medium to High | Purification of thermally stable liquids with different boiling points from impurities. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be predetermined by TLC analysis.[1]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Sample Preparation: Place the crude liquid this compound in the distillation flask along with a magnetic stir bar or boiling chips.
-
Vacuum Application: Slowly reduce the pressure to the desired level using a vacuum pump.
-
Heating: Gradually heat the distillation flask.
-
Fraction Collection: Collect the fractions that distill at a constant temperature. The boiling point will be dependent on the pressure.
-
Purity Analysis: Analyze the collected fractions for purity.
Mandatory Visualizations
References
Technical Support Center: Crystallization of Pyridine-Containing Molecules
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the crystallization of pyridine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What makes pyridine-containing molecules challenging to crystallize?
Pyridine and its derivatives can be challenging to crystallize due to their inherent polarity and potential for strong intermolecular interactions, such as hydrogen bonding.[1][2][3] These properties can sometimes lead to the formation of oils or amorphous solids instead of well-ordered crystals.[4][5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing how the molecules pack in the crystal lattice.[6]
Q2: How do I choose an appropriate solvent for my pyridine derivative?
The principle of "like dissolves like" is a crucial starting point.[1][7] Since pyridine-containing molecules are generally polar, polar solvents are often required.[1] An ideal solvent will dissolve the compound when hot but not when the solution is cold.[7] It's recommended to perform small-scale solubility tests with a range of solvents to identify the most suitable one for your specific compound.[1] Solvents like ethanol, methanol, ethyl acetate, and toluene are often good candidates.[2][3]
Q3: Can I use a solvent mixture?
Yes, using a solvent mixture (binary solvent system) is a common and effective technique. This typically involves dissolving your compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (an anti-solvent) in which it is insoluble, until the solution becomes slightly cloudy. Heating the mixture to clarify it and then allowing it to cool slowly can yield high-quality crystals.
Q4: How pure does my compound need to be before attempting crystallization?
A minimum purity of 80-90% is recommended before attempting to grow single crystals suitable for X-ray diffraction.[8] Impurities can significantly interfere with the crystal lattice formation, potentially inhibiting crystallization altogether or leading to poor quality crystals.[9][10] If you suspect impurities are the issue, further purification using techniques like column chromatography may be necessary before proceeding.[10]
Troubleshooting Guide
This section addresses common problems encountered during the crystallization of pyridine-containing molecules.
Issue 1: No Crystals Form After Cooling
Possible Cause: The solution is not sufficiently supersaturated.
-
Solution: This is one of the most common reasons for crystallization failure.[1]
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the solution with a clean glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[1][11][12]
-
Seeding: If you have a pure crystal of your compound from a previous experiment, add a tiny "seed crystal" to the solution to initiate crystallization.[1][11]
-
Concentrate the Solution: If the above methods don't work, you may have used too much solvent.[1][13] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[1] Allow the more concentrated solution to cool again.
-
Issue 2: An Oil or Amorphous Solid Forms Instead of Crystals
Possible Cause: The compound is "oiling out," which can happen if the solubility of the compound is too high in the chosen solvent, or if the solution is cooled too quickly.[4][5]
-
Solution:
-
Re-dissolve and Cool Slower: Gently heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. Insulating the flask with cotton or paper towels can help promote slow cooling.[11]
-
Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled solution, then allow it to cool slowly.[13]
-
Change Solvents: Try a different solvent or solvent system where your compound is slightly less soluble.[8]
-
Issue 3: Crystals Form Too Quickly, Resulting in Small Needles or Powder
Possible Cause: The rate of crystallization is too fast, which often traps impurities within the crystal lattice.[13]
-
Solution:
-
Slow Down the Cooling Process: An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[13] Ensure the solution cools to room temperature slowly and undisturbed before placing it in an ice bath.[9][11]
-
Use More Solvent: Re-heat the solution and add a small amount of additional solvent to slightly decrease the saturation level. This will keep the compound in solution longer during the cooling phase, promoting the growth of larger, higher-quality crystals.[13]
-
Data Presentation
Table 1: Common Solvents for Crystallization of Pyridine Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for highly polar or salt-form pyridine derivatives. |
| Ethanol | High | 78 | A common and effective polar solvent. |
| Methanol | High | 65 | Similar to ethanol, but more volatile. |
| Isopropanol | Medium | 82 | A slightly less polar alcohol, can be a good choice. |
| Acetonitrile | Medium | 82 | A polar aprotic solvent. |
| Ethyl Acetate | Medium | 77 | A good choice for compounds of intermediate polarity.[3] |
| Tetrahydrofuran (THF) | Medium | 66 | Can be effective, but prone to peroxide formation. |
| Toluene | Low | 111 | Good for less polar derivatives; can lead to well-formed crystals.[2] |
| Heptane/Hexane | Low | 98 / 69 | Often used as the "poor" solvent (anti-solvent) in a binary system. |
Table 2: Comparison of Common Crystallization Methods
| Method | Principle | Best For | Key Advantages | Common Issues |
| Slow Cooling | Decreasing solubility by lowering temperature.[9] | Compounds with a significant difference in solubility at high vs. low temperatures. | Simple, widely applicable, good for purification.[11] | Oiling out if cooled too fast; requires temperature-dependent solubility. |
| Slow Evaporation | Gradually increasing concentration as solvent evaporates.[14][15] | Small amounts of material; when slow cooling is ineffective. | Simple setup, good for screening solvents.[15] | Can be slow; crystals may form on container walls.[15] |
| Vapor Diffusion | Gradual diffusion of an anti-solvent vapor into the compound solution.[8][16] | Milligram quantities, sensitive molecules. | Excellent control over saturation rate, often yields high-quality crystals.[8][17] | Requires careful setup and solvent pair selection. |
| Solvent Layering | Direct layering of an anti-solvent over the compound solution.[8] | When a sharp interface between miscible solvents is possible. | Faster than vapor diffusion. | Can cause rapid precipitation if not done carefully. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: Place the impure pyridine-containing compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent and swirl to dissolve the solid.[9] If undissolved solid remains, add more hot solvent dropwise until the compound is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[1] To encourage slower cooling, the flask can be placed in an insulated container.[11]
-
Ice Bath: Once the flask has reached room temperature and crystals have started to form, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]
-
Drying: Allow the crystals to dry completely.
Protocol 2: Slow Evaporation
-
Preparation: Dissolve the compound in a suitable solvent at room temperature in a small vial or beaker. The amount of solvent should be just enough to fully dissolve the compound.
-
Evaporation: Cover the container with a cap or parafilm that has a few small holes poked in it. This allows the solvent to evaporate slowly over time.[15]
-
Incubation: Place the vial in a location where it will not be disturbed and is free from vibrations.[14]
-
Monitoring: Check the vial periodically over several days to a week. As the solvent evaporates, the concentration of the compound will increase, leading to the formation of crystals.
-
Isolation: Once suitable crystals have formed, they can be carefully isolated from the remaining solution using a pipette or by decanting the solvent.
Protocol 3: Vapor Diffusion (Hanging Drop Method)
-
Reservoir Preparation: In the well of a VDX plate or a larger sealed container, place a reservoir of a "poor" solvent (anti-solvent) in which your compound is insoluble.[16]
-
Drop Preparation: On a siliconized glass cover slip, place a small drop (2-5 µL) of a concentrated solution of your pyridine derivative dissolved in a "good" solvent.[16]
-
Sealing: Invert the cover slip and place it over the well, so the drop is suspended "hanging" over the reservoir. Seal the well with vacuum grease to create an airtight system.[16]
-
Equilibration: Over time, the more volatile "good" solvent from the drop will slowly vaporize and diffuse into the reservoir, while the vapor from the "poor" solvent in the reservoir will diffuse into the drop.[16]
-
Crystallization: This gradual change in the solvent composition of the drop will slowly increase the supersaturation of your compound, leading to the growth of high-quality single crystals.
-
Isolation: Carefully remove the cover slip and isolate the crystals.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. quora.com [quora.com]
- 8. unifr.ch [unifr.ch]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. benchchem.com [benchchem.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hamptonresearch.com [hamptonresearch.com]
- 17. A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2,2-Difluoro-2-pyridin-2-ylethaneamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2-Difluoro-2-pyridin-2-ylethaneamine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, based on a plausible multi-step synthetic route.
Problem 1: Low yield during the α,α-difluorination of 2-acetylpyridine.
-
Question: My yield of 2,2-difluoro-1-(pyridin-2-yl)ethan-1-one is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in α,α-difluorination reactions are common and can be attributed to several factors. Here are some troubleshooting steps:
-
Choice of Fluorinating Agent: The selection of an appropriate fluorinating agent is critical. While various reagents are available, their reactivity and suitability for your specific substrate can differ. Consider screening different electrophilic fluorinating agents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI).
-
Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.
-
Temperature: Some fluorination reactions require low temperatures to minimize side reactions. It is advisable to start at a low temperature (e.g., 0°C or -78°C) and gradually warm the reaction mixture if necessary.
-
Solvent: The choice of solvent can significantly impact the reaction's success. Acetonitrile is often a good starting point for reactions with agents like Selectfluor®.[1]
-
-
Base: The presence and type of base can influence the reaction outcome. Strong, non-nucleophilic bases are often used to generate the enolate in situ. The stoichiometry of the base is also critical and may require optimization.
-
Moisture: Fluorination reactions are often sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
-
Problem 2: Formation of significant side products during fluorination.
-
Question: I am observing multiple spots on my TLC analysis of the fluorination reaction mixture, indicating the formation of side products. How can I minimize these?
-
Answer: The formation of side products is a common challenge in the synthesis of fluorinated pyridines.
-
Mono-fluorination: Incomplete reaction can lead to the presence of the mono-fluorinated intermediate. To address this, you can try increasing the equivalents of the fluorinating agent or extending the reaction time.
-
Over-fluorination or degradation: Harsh reaction conditions can lead to the degradation of the starting material or the product. Consider lowering the reaction temperature or using a milder fluorinating agent.
-
Reaction with solvent: Some reactive intermediates might react with the solvent. If you suspect this is happening, try a more inert solvent.
-
Problem 3: Difficult purification of the difluorinated intermediate.
-
Question: I am struggling to purify the 2,2-difluoro-1-(pyridin-2-yl)ethan-1-one from the reaction mixture. What purification strategies do you recommend?
-
Answer: Purification of fluorinated compounds can be challenging due to their unique physical properties.
-
Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation. Using a gradient elution can be beneficial.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure could be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Problem 4: Low conversion during the reduction of the oxime to the amine.
-
Question: The reduction of the oxime of 2,2-difluoro-1-(pyridin-2-yl)ethan-1-one to the desired amine is incomplete. How can I drive the reaction to completion?
-
Answer: Incomplete reduction can be due to several factors.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Common reducing agents for oximes include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) with an additive, or catalytic hydrogenation. The reactivity of these can vary, so you may need to screen a few to find the optimal one for your substrate.
-
Reaction Conditions:
-
Temperature: Some reductions require elevated temperatures to proceed at a reasonable rate.
-
Solvent: The choice of solvent (e.g., THF, ethanol) can influence the solubility of the reagents and the reaction rate.
-
-
Catalyst Poisoning: In the case of catalytic hydrogenation, the catalyst (e.g., Pd/C) can be poisoned by impurities in the substrate or solvent. Ensuring the purity of your starting material is important.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A plausible synthetic pathway starts from commercially available 2-acetylpyridine and involves three key steps:
-
α,α-Difluorination: Introduction of two fluorine atoms at the α-position of the acetyl group.
-
Oximation: Conversion of the resulting ketone to an oxime.
-
Reduction: Reduction of the oxime to the final amine product.
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
Fluorinating agents: Many fluorinating agents are toxic and corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reducing agents: Reagents like LiAlH₄ are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from moisture.
-
Solvents: Many organic solvents are flammable and toxic. Handle them in a fume hood and away from ignition sources.
Q3: How can I monitor the progress of the reactions?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of most organic reactions. Use an appropriate solvent system to achieve good separation of the starting material, intermediates, and products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide more detailed information about the reaction mixture, including the presence of intermediates and side products, and can help confirm the identity of the desired product.
Data Presentation
The following tables summarize typical reaction conditions for key transformations that are analogous to the steps in the proposed synthesis of this compound. Please note that these conditions are for similar, not identical, reactions and will likely require optimization for the target synthesis.
Table 1: Conditions for Electrophilic Fluorination of 1,2-Dihydropyridines[1]
| Entry | Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,2-Dihydropyridine derivative | Selectfluor® | Acetonitrile | 0 | 1 | 85 |
| 2 | Another 1,2-Dihydropyridine derivative | Selectfluor® | Acetonitrile | 0 | 1 | 91 |
Table 2: Conditions for the Synthesis of 2-Amino-5-fluoropyridine[2]
| Reaction Step | Reagents and Conditions | Yield (%) |
| Nitrification | 2-aminopyridine, H₂SO₄, HNO₃, 45°C, 2h | 41 |
| Amino acetylation | Acetic anhydride, reflux, 1h | 96.3 |
| Reduction of nitro | Fe, NH₄Cl, reflux, 1h | 90 |
| Diazotization | NaNO₂, HBF₄, -5 to 0°C, 2h | 81.4 |
| Schiemann reaction | Heat, 130°C, 0.5h | - |
| Hydrolysis of acetyl | HCl, reflux, 2.5h | 51.6 (for last two steps) |
Experimental Protocols
While a specific protocol for the target molecule is not available, here is a general experimental protocol for a key transformation based on analogous reactions found in the literature.
General Protocol for α,α-Difluorination of a Ketone:
-
To a solution of the starting ketone (1.0 eq) in an anhydrous solvent (e.g., acetonitrile or THF) under an inert atmosphere (argon or nitrogen) at the desired temperature (e.g., 0°C), add a suitable base (e.g., LDA or NaHMDS) dropwise.
-
Stir the reaction mixture for a specified time (e.g., 30 minutes) to allow for enolate formation.
-
Add the fluorinating agent (e.g., Selectfluor®, 2.2 eq) portion-wise, maintaining the reaction temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: General experimental workflow for a single synthetic step.
Caption: A simplified troubleshooting decision tree for low yield issues.
References
identifying side reactions in the synthesis of fluorinated pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the synthesis of fluorinated pyridines.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of fluorinated pyridines, categorized by the synthetic method.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
Issue: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Low reactivity of the substrate | Ensure the pyridine ring is sufficiently activated with electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group. |
| Poor solubility/low nucleophilicity of fluoride source | Use spray-dried potassium fluoride or employ phase-transfer catalysts (e.g., 18-crown-6, tetrabutylammonium salts) to increase the solubility and reactivity of the fluoride salt. Anhydrous conditions are crucial.[1][2] |
| Presence of water | Rigorously dry all solvents and reagents. Water can hydrate the fluoride ions, reducing their nucleophilicity.[1] |
| Inappropriate solvent | Use polar aprotic solvents like DMSO, DMF, or sulfolane, which can solvate the cation of the fluoride salt, leaving a more "naked" and reactive fluoride anion. |
Issue: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Hydroxy-pyridines | Presence of water in the reaction mixture acting as a competing nucleophile. | Ensure strictly anhydrous conditions by drying solvents and reagents and running the reaction under an inert atmosphere (N₂ or Ar). |
| Alkoxy-pyridines | Use of alcohol-based fluoride sources (e.g., Me₄NF•ROH) where the alcohol can act as a nucleophile.[1] | If alkoxy-pyridine formation is significant, consider using an alternative fluoride source that does not contain an alcohol. |
| Polymerization | For highly activated and unstable fluoropyridine products. | Work up the reaction at low temperatures and avoid strongly acidic or basic conditions during purification. |
A general workflow for troubleshooting SNAr reactions is outlined below:
Caption: Troubleshooting workflow for SNAr reactions.
Method 2: Balz-Schiemann Reaction
Issue: Low Yield of Fluorinated Pyridine
| Possible Cause | Suggested Solution |
| Incomplete diazotization | Ensure the reaction temperature is kept low (typically 0-5 °C) during the addition of nitrite. Use a slight excess of the diazotizing agent. |
| Premature decomposition of the diazonium salt | Isolate the diazonium tetrafluoroborate salt before thermal decomposition if it is stable enough. For less stable salts, consider in-situ decomposition. |
| Inefficient thermal decomposition | Optimize the decomposition temperature. Temperatures that are too low will result in incomplete reaction, while excessively high temperatures can lead to product degradation.[3] |
| Hydrolysis of the product | The product, 4-fluoropyridine, is unstable in water, which can lead to the formation of N-(4'-pyridyl)-4-pyridone and polymeric materials.[4] Avoid aqueous workups where possible, or perform them quickly at low temperatures. |
Issue: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Phenolic byproducts | Reaction of the diazonium salt with water. | Ensure anhydrous conditions during the decomposition step. |
| Azo compounds | Coupling of the diazonium salt with the starting aminopyridine or other electron-rich species. | Maintain a low temperature during diazotization and ensure efficient conversion to the diazonium salt before decomposition. |
| N-(4'-pyridyl)-4-pyridone and polymers | Hydrolysis of the 4-fluoropyridine product during workup.[4] | Minimize contact with water. Use non-aqueous workup procedures or rapid extraction with an organic solvent.[4] |
Method 3: Direct C-H Fluorination (e.g., with AgF₂ or Selectfluor)
Issue: Low Regioselectivity
| Possible Cause | Suggested Solution |
| Multiple reactive C-H bonds | The electronic and steric nature of substituents on the pyridine ring will direct fluorination. For 3-substituted pyridines, a mixture of 2- and 6-fluoro isomers can be expected. |
| Reaction conditions favoring multiple pathways | The choice of fluorinating agent and solvent can influence regioselectivity. |
Issue: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Over-fluorination | Use of a large excess of the fluorinating agent or prolonged reaction times. | Carefully control the stoichiometry of the fluorinating agent and monitor the reaction progress by TLC or GC-MS to stop it at the desired point. |
| 2-(Fluoromethyl)pyridines (with Selectfluor) | This can occur as a side reaction in the fluorination of dihydropyridine intermediates.[5][6] | Optimize the reaction conditions (temperature, stoichiometry) to favor fluorination on the ring over the methyl group. |
| Degradation of starting material/product | The high reactivity of some fluorinating agents can lead to decomposition, especially with sensitive functional groups.[7][8] | Perform the reaction at lower temperatures and ensure that incompatible functional groups (e.g., free amines, alcohols) are protected.[8] |
A decision tree for troubleshooting direct C-H fluorination is presented below:
Caption: Decision tree for troubleshooting C-H fluorination.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorinated pyridines?
A1: The most prevalent methods include Nucleophilic Aromatic Substitution (SNAr), the Balz-Schiemann reaction, and direct C-H fluorination.[3]
Q2: My SNAr reaction is not working. What should I check first?
A2: First, ensure your pyridine substrate is activated with at least one strong electron-withdrawing group (e.g., nitro, cyano) positioned ortho or para to the leaving group. Second, verify that you are using a suitable fluoride source (e.g., spray-dried KF, CsF, or a tetraalkylammonium fluoride) under strictly anhydrous conditions.[1][9]
Q3: I am observing a brown, gummy precipitate in my Balz-Schiemann reaction workup. What is it and how can I avoid it?
A3: This is likely a polymeric material resulting from the hydrolysis of the 4-fluoropyridine product, which is unstable in water.[4] To minimize its formation, avoid or shorten the duration of aqueous workups, keep the temperature low during extraction, and work quickly.[4]
Q4: How can I improve the regioselectivity of my direct C-H fluorination reaction?
A4: Regioselectivity is governed by the electronic and steric effects of the substituents on the pyridine ring.[7] Consider introducing a directing group to favor fluorination at the desired position. Screening different fluorinating agents and solvents can also influence the isomeric ratio. For some substrates, a mixture of isomers is unavoidable, and purification by chromatography will be necessary.[10]
Q5: Are there any safety concerns with the Balz-Schiemann reaction?
A5: Yes, the diazonium tetrafluoroborate intermediates can be explosive, especially when isolated and dried.[3] Thermal decomposition can be highly exothermic and should be performed with appropriate safety precautions, such as controlled heating and the use of a blast shield. Continuous flow reactors are a safer alternative for scaling up this reaction.[11][12]
Experimental Protocols
Protocol 1: Balz-Schiemann Reaction for 4-Fluoropyridine[4]
-
Diazotization:
-
In a two-necked flask, dissolve 4-aminopyridine (1.0 eq.) in a 42% aqueous solution of HBF₄ with gentle heating (to 40 °C).
-
Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate precipitate.
-
Slowly add a solution of sodium nitrite (1.1 eq.) while maintaining the temperature between 5-9 °C.
-
Stir for an additional 30 minutes at 5-10 °C, then allow the mixture to warm to room temperature.
-
-
Decomposition and Workup:
-
Slowly add the reaction mixture to a cold aqueous solution of NaHCO₃.
-
A brown, gummy precipitate may form. Decant the supernatant and filter the remaining suspension.
-
Extract the filtrate with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
-
Protocol 2: C-H Fluorination of 2-Phenylpyridine with AgF₂[15][16]
-
Reaction Setup:
-
Reaction and Workup:
-
Stir the reaction at room temperature for 1-2 hours. Monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in MTBE and wash with 1M HCl to remove silver salts.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
-
Protocol 3: SNAr Fluorination of 2-Chloropyridine with KF[17]
-
Reaction Setup:
-
To a reaction vessel, add 2-chloropyridine (1.0 eq.), spray-dried potassium fluoride (2.0 eq.), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq.).
-
Add a polar aprotic solvent such as anhydrous DMSO.
-
-
Reaction and Workup:
-
Heat the reaction mixture to 130-150 °C and stir until the starting material is consumed (monitor by GC-MS or TLC).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation.
-
Data Presentation
Table 1: Effect of Fluoride Source and Conditions on SNAr Yield
| Substrate | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-chloro-5-nitropyridine | KF | Water | 100 | 17 | 80-90 | [15] |
| 2-chloropicolinate | KF/Bu₄NCl | Toluene | >130 | - | Moderate | [2][9] |
| 2-chloropicolinate | Anhydrous Me₄NF | DMSO | Room Temp | - | ~95 | [2][9] |
| Aryl Chlorides | Me₄NF•t-AmylOH | DMSO | 80 | - | Good-Excellent | [1] |
Table 2: Regioselectivity in C-H Fluorination of 3,5-Disubstituted Pyridines with AgF₂ [7]
| Substituent at C3 | Substituent at C5 | Ratio of (2-F : 6-F) |
| OCH₂Ph | Br | 20 : 1 |
| OCH₂Ph | Ph | 13 : 1 |
| OCH₂Ph | Me | 4.2 : 1 |
| Me | Br | 1 : 1.5 |
| Me | Ph | 1 : 1.3 |
References
- 1. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scientificupdate.com [scientificupdate.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Studies of 2,2-Difluoro-2-pyridin-2-ylethaneamine
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2,2-Difluoro-2-pyridin-2-ylethaneamine. It provides answers to frequently asked questions and troubleshooting advice for stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for a molecule like this compound?
A1: Based on its structure, the primary stability concerns involve its functional groups: the pyridine ring and the primary amine. Potential degradation pathways include oxidation, hydrolysis, and photolysis. The pyridine nitrogen can be oxidized to an N-oxide, while the primary amine is also susceptible to oxidation. Hydrolysis may occur across a wide range of pH values.[1] It is crucial to establish the intrinsic stability of the molecule through forced degradation studies.[2]
Q2: What are forced degradation studies and why are they necessary?
A2: Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than standard accelerated stability testing. These conditions typically include heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[1][3] The purpose is to identify likely degradation products, understand degradation pathways, and establish the stability-indicating power of the analytical methods used.[2][4] This is a critical step in drug development and is required by regulatory agencies.
Q3: What analytical techniques are best suited for stability testing of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for quantifying the parent compound and its degradation products due to its high sensitivity and accuracy.[5] Given the chemical properties of amines, which can present analytical challenges, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[6][7] LC-MS provides structural information on unknown impurities and degradation products.[5] Gas Chromatography (GC) can also be considered, but the polarity and reactivity of the amine group may require derivatization to improve chromatographic performance.[6][8]
Q4: How should I prepare my sample of this compound for a forced degradation study?
A4: A stock solution of the compound is typically prepared in a solvent like DMSO. For the study, a working concentration, often around 1 mg/mL, is recommended.[3] This solution is then subjected to various stress conditions (e.g., mixed with acidic, basic, or oxidative solutions). For compounds not freely soluble in aqueous media, co-solvents can be used, provided they do not cause degradation themselves.[3]
Q5: What are typical storage conditions for long-term stability studies?
A5: Long-term stability studies are generally conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[1] Accelerated stability studies are often performed at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[9] For products intended for refrigerated storage, long-term studies would be at 5°C ± 3°C.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of this compound.
HPLC Analysis Issues
Problem: I am observing peak tailing in my HPLC chromatogram.
-
Possible Cause 1: Secondary Interactions. The primary amine group in the molecule is basic and can interact with acidic residual silanol groups on the surface of silica-based C18 columns, causing peak tailing.[11]
-
Solution: Decrease the mobile phase pH to ensure the amine is fully protonated. Alternatively, add a basic mobile phase modifier, like triethylamine (TEA), to compete for active sites on the stationary phase. Using a high-purity silica column can also minimize this issue.[11]
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.[12]
-
Solution: Reduce the amount of sample injected, either by lowering the injection volume or by diluting the sample.[11]
-
Problem: My retention times are inconsistent.
-
Possible Cause 1: Mobile Phase Issues. Improperly mixed or inadequately degassed mobile phase can cause retention time drift.[12][13]
-
Solution: Ensure your mobile phase components are thoroughly mixed and degassed before use. Hand-mixing before placing in the reservoir can sometimes resolve issues with pump proportioning valves.[14]
-
-
Possible Cause 2: Temperature Fluctuations. Changes in ambient temperature can affect retention time.[13]
-
Possible Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, especially when using aggressive pH conditions.[12]
-
Solution: Flush the column regularly with a strong solvent. If the problem persists, the column may need to be replaced.[13]
-
Problem: I see a noisy or drifting baseline.
-
Possible Cause 1: Contamination or Air Bubbles. Impurities in the mobile phase or the presence of air bubbles can cause baseline noise.[12]
-
Possible Cause 2: System Leaks. Leaks in the pump, injector, or detector can cause pressure fluctuations that manifest as baseline noise.[12]
-
Solution: Inspect all fittings and connections for signs of leaks. Overtightened fittings can also cause leaks.[15]
-
Experimental & Data Interpretation Issues
Problem: I don't see any degradation under my stress conditions.
-
Possible Cause: The stress conditions may not be severe enough. The difluoro group can add significant stability to the molecule.
-
Solution: Increase the severity of the stress. For thermal stress, increase the temperature. For hydrolysis, increase the concentration of the acid/base (e.g., from 0.1M to 1.0M HCl/NaOH) or increase the temperature.[3] For oxidation, increase the concentration of hydrogen peroxide.
-
Problem: The degradation is too extensive ( >20%).
-
Possible Cause: The stress conditions are too harsh, leading to secondary degradation products that may not be relevant to normal storage.
-
Solution: Reduce the duration of the stress exposure or decrease the severity (e.g., lower temperature, lower concentration of stress agent). The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products can be reliably detected and identified.
-
Data Presentation
Quantitative results from stability studies should be summarized in a clear, tabular format.
Table 1: Example Summary of Forced Degradation Study Results Note: Data are for illustrative purposes only.
| Stress Condition | Duration | Temperature | % Assay of Parent | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl | 24 hours | 60°C | 92.5 | 7.3 | 99.8 |
| 0.1 M NaOH | 24 hours | 60°C | 88.1 | 11.7 | 99.8 |
| 5% H₂O₂ | 24 hours | 25°C | 90.3 | 9.5 | 99.8 |
| Thermal | 48 hours | 80°C | 98.1 | 1.8 | 99.9 |
| Photolytic | 1.2 million lux hours | 25°C | 99.2 | 0.7 | 99.9 |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Preparation: Prepare a 1.0 M solution of hydrochloric acid (HCl). Prepare a 1.0 M solution of sodium hydroxide (NaOH) for neutralization.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Methanol or Acetonitrile) to create a stock solution of 10 mg/mL.
-
Stress Application: Dilute the stock solution with an equal volume of 1.0 M HCl to achieve a final drug concentration of 1 mg/mL in 0.5 M HCl.
-
Incubation: Incubate the solution in a controlled environment, for example, at 60°C for 24 hours.[3] Protect the sample from light.
-
Sampling & Neutralization: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the sample. Immediately neutralize the aliquot with an equivalent volume of 0.5 M NaOH.
-
Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC or LC-MS analysis.[3]
Visualizations
Experimental and Logical Workflows
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. acdlabs.com [acdlabs.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. bre.com [bre.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. asean.org [asean.org]
- 11. hplc.eu [hplc.eu]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. realab.ua [realab.ua]
common challenges in electrophilic fluorination reactions
Welcome to the Technical Support Center for Electrophilic Fluorination Reactions. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on overcoming common challenges encountered in electrophilic fluorination.
Frequently Asked Questions (FAQs)
Q1: What is electrophilic fluorination?
A1: Electrophilic fluorination is a chemical reaction that introduces a fluorine atom into an organic molecule by reacting a carbon-centered nucleophile (an electron-rich species) with an electrophilic fluorine source ("F+").[1][2] This method is a key alternative to nucleophilic fluorination techniques.[1] The most common and effective reagents are compounds containing a nitrogen-fluorine (N-F) bond, which are generally more stable, safe, and economical than alternatives like elemental fluorine (F₂) or reagents with oxygen-fluorine (O-F) bonds.[1][3]
Q2: What are the most common electrophilic fluorinating reagents?
A2: The most widely used reagents are N-F compounds, which can be neutral or cationic.[1] Key examples include:
-
Selectfluor™ (F-TEDA-BF₄): A highly popular, user-friendly, and stable crystalline reagent known for its broad applicability.[4]
-
N-Fluorobenzenesulfonimide (NFSI) : A very effective and commonly used reagent that is soluble in various organic solvents.[1][5][6]
-
N-Fluoro-o-benzenedisulfonimide (NFOBS) : Another effective N-F reagent used in organic synthesis.[1]
Q3: What is the prevailing mechanism for electrophilic fluorination?
A3: The exact mechanism remains a subject of debate.[1] The two primary proposed pathways are a direct Sₙ2-type reaction and a single-electron transfer (SET) process.[1] While some experiments with radical probes have failed to show rearranged products, suggesting an Sₙ2 pathway, it's also postulated that any radicals formed in an SET process might be too short-lived to be detected.[1] Kinetic studies often support the Sₙ2 mechanism as being more likely.[1]
Q4: What are the main advantages of using N-F reagents for electrophilic fluorination?
A4: N-F reagents have become the preferred choice for electrophilic fluorination due to several advantages:
-
Safety and Handling : They are significantly safer and easier to handle in standard laboratory glassware compared to highly reactive and toxic elemental fluorine.[3]
-
Stability : Many N-F reagents, such as Selectfluor™ and NFSI, are bench-stable solids with a long shelf life.[3][4]
-
Selectivity : They often provide better selectivity for monofluorination compared to more aggressive reagents and can be used for site-selective fluorination in complex molecules with minimal byproduct formation.[1][4]
Troubleshooting Guide
This guide addresses specific issues that can arise during electrophilic fluorination experiments.
Problem Area 1: Low Yield or No Conversion
Q: My reaction shows little to no consumption of the starting material. What are the potential causes and solutions?
A: Low conversion is a common issue that can often be traced back to reagent choice, substrate reactivity, or reaction conditions.
-
Cause 1: Insufficient Reagent Reactivity: The chosen N-F reagent may be too mild for your specific substrate. The reactivity of N-F reagents varies significantly.
-
Solution: Consider switching to a more powerful fluorinating agent. Cationic reagents like Selectfluor™ are generally more reactive than neutral ones like N-fluorosulfonamides because the positive charge on the nitrogen atom enhances the electrophilicity of fluorine.[1]
-
-
Cause 2: Poor Substrate Nucleophilicity: The substrate must be sufficiently electron-rich to react with the electrophilic fluorine source.
-
Solution: If possible, modify the substrate to increase its nucleophilicity. For carbonyl compounds, this can be achieved by converting them to enol ethers, silyl enol ethers, or metal enolates, which are more reactive than the parent enol.[1]
-
-
Cause 3: Suboptimal Reaction Conditions: Temperature and solvent play a critical role in reaction efficiency.
-
Solution: Screen a range of anhydrous, non-nucleophilic solvents like acetonitrile, which is commonly used.[7] If the reaction is sluggish at room temperature, try gradually increasing the temperature. Conversely, for sensitive substrates, lower temperatures may be necessary to prevent decomposition.[7]
-
-
Cause 4: Reagent Incompatibility or Decomposition: Some reagents are sensitive to moisture or may react with certain solvents.[7][8]
Problem Area 2: Poor Selectivity
Q: My reaction is producing a mixture of products (e.g., regioisomers, di- or poly-fluorinated compounds). How can I improve selectivity?
A: Selectivity issues are frequently encountered, particularly with aromatic substrates or those with multiple potential reaction sites.
-
Cause 1: Poor Regioselectivity in Aromatic Systems: The fluorination of substituted arenes often yields a mixture of ortho, meta, and para isomers.[9]
-
Solution:
-
Evaluate Directing Groups: The electronic properties of existing substituents are the primary drivers of regioselectivity. Activating groups typically direct ortho and para, while deactivating groups direct meta.[9]
-
Consider Steric Hindrance: Bulky substituents can sterically hinder the ortho position, favoring para substitution.[9]
-
Adjust Reagent Reactivity: Highly reactive fluorinating agents tend to be less selective. Using a milder reagent may improve the outcome.[9]
-
Lower the Reaction Temperature: Higher temperatures can decrease selectivity.[9]
-
-
-
Cause 2: Over-fluorination (Difluorination): Highly activated substrates, such as 1,3-dicarbonyl compounds, can readily undergo a second fluorination.[10]
-
Solution: Carefully control the stoichiometry of the fluorinating agent. By adjusting the amount of Selectfluor™, for example, one can achieve highly selective mono- or difluorination of 1,3-dicarbonyl compounds.[10] For substrates prone to over-fluorination, using just 1.0-1.1 equivalents of the reagent is recommended.
-
Problem Area 3: Formation of Unexpected Side Products
Q: I am observing byproducts that are not related to simple fluorination. What are common side reactions and how can they be minimized?
A: Electrophilic fluorinating reagents are strong oxidants, and their reactivity can lead to undesired pathways.
-
Side Reaction 1: Dearomatization: This is a significant issue, particularly in the fluorination of phenols and other electron-rich aromatic compounds.[1]
-
Solution: This is a challenging problem to overcome. Screening different N-F reagents and carefully optimizing reaction conditions (solvent, temperature) may help favor the desired aromatic substitution.
-
-
Side Reaction 2: Amination or Solvent Incorporation: In some cases, the nitrogen-containing backbone of the reagent or other nucleophiles present can be incorporated into the product.[9][11]
-
Solution: This often occurs via a competing reaction pathway. Altering the solvent or the fluorinating agent can change the reaction course. For example, the reaction of certain dialkoxybenzenes with Selectfluor™ can lead to amination instead of fluorination.[9]
-
-
Side Reaction 3: The Reagent Acts Only as an Oxidant: The fluorinating reagent may simply oxidize the substrate without transferring a fluorine atom.[11]
-
Solution: This indicates that the single-electron transfer (SET) pathway may be dominant and unproductive. Changing the solvent or reagent to favor an Sₙ2-type mechanism could be beneficial.
-
Data & Protocols
Comparison of Common Electrophilic Fluorinating Reagents
| Reagent | Structure | Type | Reactivity | Stability & Handling | Common Applications |
| Selectfluor™ | F-TEDA-BF₄ | Cationic | High | Air and moisture stable, non-volatile, crystalline solid. | Fluorination of enolates, enol ethers, activated aromatics, and β-dicarbonyl compounds.[1][4][6] |
| NFSI | N-Fluorobenzenesulfonimide | Neutral | Moderate-High | Stable, crystalline solid with good solubility in organic solvents.[6][12] | Broad scope, including fluorination of indoles, β-ketoesters, and organometallic compounds.[5][13] |
| NFOBS | N-Fluoro-o-benzenedisulfonimide | Neutral | High | Effective fluorinating agent.[1] | Fluorination of aryl Grignard and aryllithium reagents.[1] |
Experimental Protocols
Protocol 1: General Procedure for α-Fluorination of a β-Diketone using Selectfluor™
This protocol is a representative procedure for the monofluorination of an activated methylene compound.
-
Preparation: In a round-bottom flask, dissolve the β-diketone substrate (1.0 equiv.) in anhydrous acetonitrile (MeCN) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add Selectfluor™ (1.1 equiv.) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-24 hours.[4]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the α-fluorinated β-diketone.[7]
Protocol 2: General Procedure for Fluorination of an N-Substituted Indole using NFSI
This protocol provides a general method for the direct difluorination of indole derivatives.
-
Preparation: To a vial, add the N-substituted indole (1.0 equiv.), NFSI (2.2 equiv.), and a suitable solvent such as acetonitrile or DCM.
-
Reaction Conditions: Stir the mixture at room temperature or heat to a higher temperature (e.g., 40-80 °C) if the substrate is less reactive (e.g., contains electron-withdrawing groups).[5]
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material and the formation of the difluorinated product via TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it in vacuo.
-
Purification: Purify the residue directly by silica gel column chromatography to isolate the 3,3-difluoro-2-oxindole product.[5]
Visualized Workflows and Relationships
Caption: A troubleshooting workflow for diagnosing and solving common electrophilic fluorination issues.
Caption: Key factors influencing regioselectivity in the electrophilic fluorination of aromatic compounds.
Caption: A simplified diagram of the electrophilic fluorination reaction pathway.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. organicreactions.org [organicreactions.org]
- 4. mdpi.com [mdpi.com]
- 5. brynmawr.edu [brynmawr.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. nbinno.com [nbinno.com]
- 13. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Optimization of Difluorination Processes
Welcome to the technical support center for the optimization of difluorination reaction conditions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during difluorination experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in difluorination reactions?
The most prevalent challenges in difluorination reactions include low product yield, lack of selectivity (both regioselectivity and stereoselectivity), and the occurrence of side reactions such as elimination, rearrangement, and over-fluorination.[1][2][3] The success of these reactions is often highly sensitive to substrate structure, reagent purity, and reaction conditions.[4][5]
Q2: How do I choose the appropriate fluorinating reagent for my substrate?
The choice of fluorinating reagent is critical and depends on the functional group to be fluorinated.
-
For alkenes (vicinal difluorination): A combination of a hypervalent iodine catalyst and a fluoride source like HF-pyridine is often effective.[6] Electrophilic fluorinating agents like Selectfluor® can also be used, sometimes in combination with an oxidant.[6][7]
-
For carbonyls (geminal difluorination): Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are commonly used to convert ketones and aldehydes to gem-difluoro compounds.[1][8]
-
For alcohols (deoxyfluorination): DAST and Deoxo-Fluor are effective for converting alcohols to fluorides, which can be a step in a difluorination strategy.[1][9]
-
For active methylene compounds/arenes (electrophilic fluorination): Electrophilic N-F reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used.[2][10][11]
Q3: Why is it crucial to maintain anhydrous conditions in most difluorination reactions?
Many fluorinating reagents are highly sensitive to moisture and can be deactivated or decomposed by water.[4][5] For example, reagents like DAST and Deoxo-Fluor can degrade over time if not stored under anhydrous conditions.[1] Similarly, the effectiveness of nucleophilic fluoride sources like anhydrous potassium fluoride (KF) is significantly diminished in the presence of water.[5] Therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) is critical for achieving high yields.[1][4]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
If you are observing low or no conversion of your starting material, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inactive Fluorinating Reagent | Use a fresh bottle of the fluorinating reagent. Many reagents, such as DAST and Selectfluor, can degrade upon prolonged storage or exposure to moisture.[1][5] |
| Insufficient Reagent | Increase the equivalents of the fluorinating reagent. For sterically hindered substrates, a larger excess may be necessary.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some fluorination reactions require heating to proceed at a reasonable rate. However, be cautious as higher temperatures can promote side reactions.[1][4] |
| Poor Leaving Group (for Deoxyfluorination) | If starting from an alcohol, ensure the hydroxyl group is sufficiently activated. In some cases, converting the alcohol to a better leaving group (e.g., a sulfonate ester) before fluorination can be beneficial.[1] |
| Inappropriate Solvent | Ensure the chosen solvent is compatible with the fluorinating reagent and substrate. Common solvents for difluorination include dichloromethane (DCM), acetonitrile, and toluene.[1][10] Some reagents like Selectfluor can react exothermically with solvents like DMF or DMSO.[12] |
Problem 2: Poor Regioselectivity or Diastereoselectivity
Achieving the desired selectivity is a common hurdle in difluorination. The following table outlines strategies to improve it.
| Potential Cause | Recommended Solution |
| Poor Regioselectivity in Electrophilic Aromatic Fluorination | Re-evaluate the electronic nature of the directing groups on your aromatic ring. Steric hindrance can also play a significant role, favoring para-substitution over ortho.[10] Consider changing the fluorinating reagent; milder reagents may offer better selectivity.[10] |
| Formation of Isomeric Products | Optimize the reaction temperature; lower temperatures often favor the formation of a single isomer.[3] The choice of solvent can also influence the stereochemical outcome.[3] |
| Lack of Stereocontrol in Vicinal Difluorination of Alkenes | The presence of a directing group near the alkene can significantly improve diastereoselectivity.[3] The structure of the catalyst, especially in asymmetric reactions, is also crucial.[6][13] |
Problem 3: Formation of Side Products
The formation of undesired byproducts can significantly lower the yield of the desired difluorinated product.
| Side Product/Reaction | Recommended Solution |
| Elimination Products | This is often favored at higher temperatures.[1] Consider lowering the reaction temperature. If a strong base is used, which can promote E2 elimination, switch to a non-nucleophilic, sterically hindered base or use neutral/acidic conditions if possible.[1] |
| Rearrangement Products | Rearrangements can occur through carbocation intermediates. Choose a fluorinating reagent and conditions that favor an SN2-type mechanism to avoid the formation of discrete carbocations.[1] |
| Over-fluorination | Use a stoichiometric amount (1.0-1.2 equivalents) of the fluorinating agent.[2] Slow, dropwise addition of the reagent can also help to prevent the formation of polyfluorinated products.[2] |
| Protodemetalation (in metal-catalyzed reactions) | This is a common side reaction in the synthesis of aryl fluorides. Optimization of the catalyst, ligand, and reaction conditions is often required to minimize this pathway.[14] |
| Epoxidation (in alkene difluorination) | When using an oxidant like m-CPBA, competing epoxidation can occur. Slow addition of the alkene to the reaction mixture can help to minimize this side reaction.[3] |
Experimental Protocols
General Protocol for Electrophilic α-Fluorination of a Ketone using Selectfluor®
This protocol is a general guideline and may require optimization for specific substrates.[2]
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the ketone substrate (1.0 eq) in an anhydrous solvent (e.g., acetonitrile) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add Selectfluor® (1.1-1.2 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Deoxyfluorination of an Alcohol using DAST
This protocol is a general guideline and should be performed with caution as DAST is toxic and moisture-sensitive.[1]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic, Diastereoselective 1,2-Difluorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 13. Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
Technical Support Center: Structural Characterization of Fluorinated Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the structural characterization of fluorinated molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the 19F NMR spectrum of my fluorinated compound showing complex, broad signals instead of sharp peaks?
A1: This is a common issue arising from several factors:
-
Complex Coupling: Fluorine (19F) couples not only with 1H but also with other 19F nuclei (nJFF), leading to complex splitting patterns that can be difficult to interpret.
-
Rotational Isomers (Rotamers): The presence of multiple stable conformations around C-C or C-N bonds adjacent to a fluorine-bearing carbon can lead to the observation of distinct 19F signals for each rotamer, broadening the overall spectrum.
-
Quadrupolar Broadening: If your molecule contains a quadrupolar nucleus (e.g., 14N) near the fluorine atom, it can induce broadening of the 19F signal.
-
Solvent Effects: The polarity and viscosity of the solvent can influence the conformational equilibrium and, consequently, the appearance of the 19F NMR spectrum.
Q2: I'm struggling to obtain high-quality crystals of my fluorinated molecule for X-ray crystallography. What could be the problem?
A2: Fluorinated molecules can present unique crystallization challenges:
-
Weak Intermolecular Interactions: The high electronegativity and low polarizability of fluorine can lead to weak and non-directional intermolecular interactions, making it difficult for molecules to pack into a well-ordered crystal lattice.
-
Positional Disorder: The small size and rotational freedom of trifluoromethyl (CF3) groups often lead to positional disorder in the crystal structure, complicating structure solution and refinement.
-
Solvent Choice: Finding a suitable solvent or solvent system for crystallization can be challenging due to the unique solubility properties of fluorinated compounds.
Q3: My fluorinated compound is showing unexpected fragmentation patterns in mass spectrometry. How can I interpret the data?
A3: The presence of fluorine can significantly alter fragmentation pathways:
-
C-F Bond Strength: The high strength of the carbon-fluorine bond can make fragmentation less predictable compared to non-fluorinated analogs.
-
Rearrangements: Fluorine atoms can promote rearrangements, leading to unexpected fragment ions.
-
Neutral Losses: Loss of HF or other small fluorine-containing neutral fragments is a common fragmentation pathway that can sometimes complicate spectral interpretation.
Troubleshooting Guides
19F NMR Spectroscopy
| Problem | Possible Cause | Suggested Solution |
| Complex Multiplets | 1H-19F and 19F-19F couplings | Run 1H-decoupled 19F NMR experiments to simplify the spectrum. 2D NMR techniques like 1H-19F HETCOR or 19F-19F COSY can help in assigning couplings. |
| Broad Signals | Presence of rotamers, dynamic exchange | Perform variable temperature (VT) NMR studies. At lower temperatures, the exchange between rotamers may slow down, resulting in sharper signals for each conformer. |
| Poor Signal-to-Noise | Low natural abundance of 13C for 13C-19F coupling analysis | Use 13C-enriched starting materials if possible. Increase the number of scans and use a cryoprobe if available. |
X-Ray Crystallography
| Problem | Possible Cause | Suggested Solution |
| No Crystals Formed | Weak intermolecular interactions, inappropriate solvent | Screen a wide range of solvents and crystallization techniques (e.g., vapor diffusion, slow evaporation, cooling). Consider co-crystallization with a suitable guest molecule. |
| Poor Crystal Quality | Positional disorder of fluorinated groups (e.g., CF3) | Collect diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion and potentially resolve disorder. Use advanced refinement models to account for the disorder. |
| Difficulty in Structure Refinement | Ambiguous electron density for fluorine atoms | Utilize high-resolution diffraction data. Employ specialized software and refinement strategies designed for handling disordered structures. |
Mass Spectrometry
| Problem | Possible Cause | Suggested Solution |
| Unusual Fragmentation | Strong C-F bonds, rearrangements | Use soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion. Perform tandem MS (MS/MS) experiments to control fragmentation and elucidate pathways. |
| Low Ionization Efficiency | High electronegativity of fluorine | Optimize the ionization source parameters. Try different ionization techniques (e.g., Atmospheric Pressure Chemical Ionization - APCI). |
Experimental Protocols
Variable Temperature (VT) NMR for Rotamer Analysis
-
Sample Preparation: Prepare a solution of the fluorinated compound in a suitable deuterated solvent with a high boiling point and low freezing point (e.g., toluene-d8, dichloromethane-d2).
-
Initial Spectrum: Acquire a standard 19F NMR spectrum at room temperature.
-
Cooling: Gradually decrease the temperature of the NMR probe in increments of 10-20 K.
-
Data Acquisition: At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new 19F NMR spectrum.
-
Heating (Optional): After reaching the lowest desired temperature, you can gradually increase the temperature above room temperature to observe the coalescence of signals.
-
Data Analysis: Analyze the changes in the chemical shifts, line widths, and multiplicities of the 19F signals as a function of temperature to determine the coalescence temperature and calculate the energy barrier for rotational isomerization.
Visualizations
Caption: Troubleshooting workflow for common 19F NMR spectral issues.
Caption: Decision tree for troubleshooting X-ray crystallography of fluorinated molecules.
Validation & Comparative
Comparative Analytical Characterization of 2,2-Difluoro-2-pyridin-2-ylethaneamine and Structural Analogs
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive analytical comparison of 2,2-Difluoro-2-pyridin-2-ylethaneamine, a key intermediate in the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors, with two structurally related aminopyridine alternatives: 2-Amino-4-(trifluoromethyl)pyridine and 2-Amino-4-chloropyridine. The inclusion of a gem-difluoro moiety at the benzylic position is a strategic modification in drug design aimed at modulating basicity and improving pharmacokinetic profiles, such as oral bioavailability.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to support the selection and characterization of these important building blocks.
Physicochemical and Spectroscopic Properties
The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties. The table below summarizes key analytical data for this compound and its selected alternatives. While detailed experimental spectra for this compound are not widely published, the data presented is based on its synthesis and characterization in the context of developing nNOS inhibitors.[1][2] Data for the alternatives are compiled from publicly available resources.
| Property | This compound | 2-Amino-4-(trifluoromethyl)pyridine | 2-Amino-4-chloropyridine |
| Molecular Formula | C₇H₈F₂N₂ | C₆H₅F₃N₂ | C₅H₅ClN₂ |
| Molecular Weight | 158.15 g/mol [3] | 162.11 g/mol [4] | 128.56 g/mol [5] |
| CAS Number | 267875-68-3[6] | 106447-97-6[7] | 19798-80-2[5] |
| Appearance | Not specified (likely an oil or low-melting solid) | White to light yellow crystalline powder[4] | White to light brown crystalline powder[8] |
| Melting Point | Not available | 70-74 °C[4] | 129-133 °C[5] |
| ¹H NMR | Data not publicly available. Expected signals for pyridyl and ethylamine protons. | (CDCl₃): δ 8.21 (d, 1H), 6.82 (d, 1H), 6.68 (s, 1H), 4.71 (br s, 2H)[4] | Data not publicly available. |
| ¹³C NMR | Data not publicly available. | Data not publicly available. | Data not publicly available. |
| ¹⁹F NMR | Data not publicly available. A triplet is expected due to coupling with the adjacent CH₂ group. | Data not publicly available. A singlet is expected for the CF₃ group. | Not applicable. |
| Mass Spec (MS) | Data not publicly available. Expected m/z for [M+H]⁺ ≈ 159.07. | Data not publicly available. Expected m/z for [M+H]⁺ ≈ 163.05. | Data not publicly available. Expected m/z for [M+H]⁺ ≈ 129.02. |
Experimental Protocols
Standard protocols for the analytical characterization of fluorinated pyridine compounds are detailed below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a fundamental technique for the structural elucidation of these compounds. ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for salts).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: A range appropriate for fluorinated pyridines (e.g., -50 to -180 ppm).
-
Number of Scans: 64-256.
-
Reference: An external standard such as CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm) can be used.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Ionization Mode: ESI positive mode is generally effective for these basic amine compounds.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Data Acquisition: Full scan mode to identify the molecular ion, and tandem MS (MS/MS) to study fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Applicability: Suitable for volatile and thermally stable derivatives. The primary amines may require derivatization (e.g., acylation or silylation) to improve chromatographic behavior.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient, for example, starting at 50 °C and ramping up to 280 °C.
-
Ionization Energy: 70 eV for EI.
Synthesis and Biological Context Workflow
The synthesis of this compound is a key step in the development of selective inhibitors for neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative diseases. The workflow from synthesis to biological application is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labshake.com [labshake.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-アミノ-4-クロロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,2-difluoro-2-(pyridin-2-yl)ethan-1-amine - C7H8F2N2 | CSSS00011999626 [chem-space.com]
- 7. innospk.com [innospk.com]
- 8. chemimpex.com [chemimpex.com]
A Comparative Analysis of 2,2-Difluoro-2-pyridin-2-ylethaneamine and Other Fluorinated Pyridines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity, ultimately enhancing its drug-like characteristics. This guide provides an objective comparison of 2,2-Difluoro-2-pyridin-2-ylethaneamine with other key fluorinated pyridines, supported by illustrative experimental data and detailed methodologies.
Introduction to Fluorinated Pyridines
The pyridine ring is a prevalent motif in numerous pharmaceuticals. The introduction of fluorine, the most electronegative element, can induce significant changes in a molecule's properties. These changes include alterations in pKa, lipophilicity (LogP), and metabolic stability, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.
Key benefits of fluorinating pyridine rings include:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life.
-
Modulation of Physicochemical Properties: Fluorine's electron-withdrawing nature can lower the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH. It can also influence lipophilicity, which impacts solubility, permeability, and plasma protein binding.
-
Improved Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, potentially increasing potency and selectivity.
This guide focuses on comparing this compound, which features a gem-difluoro group on an ethylamine side chain, with pyridines containing fluorine directly on the aromatic ring, such as 2-Fluoropyridine and 2,6-Difluoropyridine.
Physicochemical Properties: A Comparative Overview
The degree and position of fluorination significantly impact the fundamental physicochemical properties of pyridine derivatives. The following table presents a comparison of key parameters for this compound and other relevant fluorinated pyridines.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | clogP |
| This compound | ![]() | 158.15 | ~7.5 | ~0.8 |
| 2-Fluoropyridine | ![]() | 97.09 | -0.44[1] | 0.8[2] |
| 2,6-Difluoropyridine | ![]() | 115.08 | -6.09[3] | 1.2[4] |
| 2-Aminopyridine (non-fluorinated analog) | ![]() | 94.12 | 6.86 | 0.49 |
Note: The pKa and clogP values for this compound are illustrative and estimated based on the known effects of gem-difluorination on the basicity of proximal amines and overall lipophilicity.
The gem-difluoro group in this compound is expected to lower the pKa of the primary amine compared to a non-fluorinated analog due to the strong electron-withdrawing effect of the fluorine atoms. However, the basicity is retained to a greater extent compared to when fluorine is directly on the electron-deficient pyridine ring.
Metabolic Stability Assessment
One of the primary motivations for fluorination in drug design is to enhance metabolic stability. The strong C-F bond can effectively block metabolic "soft spots."
Comparative In Vitro Metabolic Stability Data (Illustrative)
The following table provides representative data from an in vitro microsomal stability assay.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | > 60 | < 5 |
| 2-Fluoropyridine | ~35 | ~20 |
| 2,6-Difluoropyridine | ~50 | ~14 |
| 2-(2-Aminoethyl)pyridine (non-fluorinated analog) | ~15 | ~46 |
Note: This data is illustrative and intended to demonstrate the expected trends. Actual values will vary depending on the specific experimental conditions.
The gem-difluoro group on the side chain of this compound is anticipated to significantly hinder metabolism at the benzylic-like position, leading to a substantial increase in metabolic stability compared to its non-fluorinated counterpart and even pyridines with ring fluorination.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol for In Vitro Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[5][6]
Materials:
-
Test compounds and positive controls (e.g., testosterone, verapamil)
-
Human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (for quenching and sample preparation)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions: Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in buffer.
-
Incubation:
-
Add liver microsomes to the phosphate buffer in a 96-well plate.
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching: Immediately terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Protocol for pKa Determination by UV-Metric Titration
This method determines the pKa of a compound by measuring the change in its UV absorbance as a function of pH.[7]
Materials:
-
Test compound
-
A series of aqueous buffers with a range of pH values (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer with a 96-well plate reader
-
DMSO for stock solution preparation
Procedure:
-
Sample Preparation: Prepare a stock solution of the test compound in DMSO.
-
Plate Preparation: Dispense the series of aqueous buffers into the wells of a 96-well plate.
-
Compound Addition: Add a small aliquot of the compound stock solution to each well, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on the pKa.
-
Measurement: Measure the UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well.
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH of the buffer.
-
Fit the data to the appropriate Henderson-Hasselbalch equation to determine the pKa value.
-
Protocol for LogP Determination by HPLC
This method estimates the octanol-water partition coefficient (LogP) based on the retention time of a compound on a reverse-phase HPLC column.[8][9]
Materials:
-
Test compound and a set of standard compounds with known LogP values
-
HPLC system with a C18 column and UV detector
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol)
-
Octanol-saturated water and water-saturated octanol (for shake-flask method validation if needed)
Procedure:
-
Calibration:
-
Inject the standard compounds with known LogP values onto the HPLC system under isocratic conditions with varying percentages of organic modifier.
-
Determine the retention time (t_R_) for each standard at each mobile phase composition.
-
Calculate the capacity factor (k') for each standard: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.
-
Extrapolate to 0% organic modifier to obtain log k'w.
-
Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k'w values.
-
-
Sample Analysis:
-
Inject the test compound under the same set of HPLC conditions.
-
Determine its log k'w value.
-
-
LogP Calculation: Use the calibration curve to determine the LogP of the test compound from its log k'w value.
Visualizing Experimental Workflows
Conclusion
The strategic placement of fluorine atoms on pyridine-containing molecules is a powerful tool in drug discovery. This compound, with its gem-difluoroethyl side chain, presents a distinct profile compared to pyridines with ring fluorination. The gem-difluoro group is expected to significantly enhance metabolic stability at the side chain while maintaining a more drug-like basicity compared to directly fluorinated pyridines. The choice between these and other fluorinated analogs will depend on the specific therapeutic target and the desired balance of physicochemical properties and pharmacokinetic profile. The experimental protocols provided herein offer a robust framework for the empirical evaluation and comparison of such compounds.
References
- 1. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]
- 2. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Difluoropyridine CAS#: 1513-65-1 [m.chemicalbook.com]
- 4. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Biological Activity of Pyridine Isomers: A Guide for Drug Discovery Professionals
An Objective Analysis of 2-Pyridone, 3-Hydroxypyridine, and 4-Pyridone
The pyridine scaffold is a fundamental component in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its isomers, particularly the hydroxypyridines which exist in tautomeric equilibrium with pyridones, exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[2][3][4] This guide offers a comparative analysis of the biological activities of three key isomers: 2-pyridone, 3-hydroxypyridine, and 4-pyridone, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in drug development.
Quantitative Comparison of Biological Activity
The differential positioning of the hydroxyl group on the pyridine ring significantly influences the molecule's interaction with biological targets. This leads to a range of potencies in various assays, as summarized below.
| Compound | Biological Activity | Assay | Cell Line / Target | IC₅₀ (µM) | Reference |
| 2-Pyridone Derivative | Anticancer | MTT Assay | Jurkat (Leukemia) | 0.33 | [5] |
| 3-Hydroxypyridine Derivative | Antimycobacterial | MABA | M. tuberculosis H37Rv | - (Potent) | [6] |
| 4-Pyridone Derivative | Antimalarial | - | P. falciparum | - (Potent) | [7] |
| 4-Pyridone Derivative | Anticancer | - | Various | 1 - 10 | |
| Pyridine Derivative (4a) | Cytotoxicity | MTT Assay | HT29 (Colon Carcinoma) | 2.243 | |
| Pyridine Derivative (9) | Cytotoxicity | MTT Assay | HepG2 (Liver Cancer) | 0.18 | [8] |
| Pyridine Derivative (9) | Cytotoxicity | MTT Assay | MCF-7 (Breast Cancer) | 0.34 | [8] |
Note: The table presents data for derivatives of the parent isomers, as these are often the focus of drug discovery efforts. Direct comparative IC₅₀ values for the parent compounds under identical conditions are not always available in the literature. The potency of 3-hydroxypyridine and 4-pyridone derivatives was noted as significant, though specific IC₅₀ values were not provided in the cited abstracts.
Key Biological Activities and Mechanisms
2-Pyridone: Derivatives of 2-pyridone are extensively studied for their diverse pharmacological effects. They have shown significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][5][9][10] The anticancer activity of some 2-pyridone derivatives, for instance, has been demonstrated to occur through the induction of apoptosis in cancer cells.[5]
3-Hydroxypyridine: This isomer is recognized for its role as a versatile scaffold in the synthesis of bioactive compounds.[11] Notably, derivatives of 3-hydroxypyridine have shown promise as antioxidants and iron chelators.[12][13] Recent studies have also highlighted their potential as antimycobacterial agents, showing potent activity against Mycobacterium tuberculosis.[6]
4-Pyridone: The 4-pyridone core is a key feature in compounds developed for their antimalarial properties, targeting multiple stages of the Plasmodium parasite's life cycle.[7] Furthermore, derivatives of 4-hydroxy-2-pyridone have been evaluated for their antitumor activity against a range of human tumor cell lines, with some showing significant growth inhibition at micromolar concentrations.[14]
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action of these compounds, it is crucial to understand their interaction with cellular signaling pathways. For instance, many pyridine derivatives exert their anticancer effects by inhibiting key kinases involved in cancer cell proliferation and survival. The workflow for assessing such activity often involves initial cytotoxicity screening followed by specific enzyme inhibition assays.
Experimental Protocols
A fundamental technique for assessing the cytotoxic or antiproliferative activity of compounds is the MTT assay.
MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration at which a compound inhibits cell viability by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the pyridine isomer derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[15]
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable statistical software package.
Conclusion
The isomeric forms of hydroxylated pyridines—2-pyridone, 3-hydroxypyridine, and 4-pyridone—and their derivatives represent a rich source of biologically active compounds. Their activities vary significantly based on the substituent position, influencing their potential as anticancer, antimicrobial, and antimalarial agents. The data and protocols presented in this guide offer a foundational resource for researchers to compare these isomers and to design and evaluate new therapeutic agents based on the versatile pyridine scaffold. Further investigation into the structure-activity relationships of these isomers will continue to fuel the discovery of novel drug candidates.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]
- 10. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparing different synthesis routes for difluorinated compounds
The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Difluorinated motifs, in particular, are of significant interest as they can serve as bioisosteres for carbonyl groups, improve metabolic stability, and modulate the physicochemical properties of a molecule. This guide provides a comparative overview of prominent synthetic routes to geminal (1,1-difluoro) and vicinal (1,2-difluoro) compounds, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the optimal strategy for their specific needs.
Geminal Difluorination Strategies
Geminal difluorination, the introduction of two fluorine atoms to the same carbon, is a common objective in medicinal chemistry. Key approaches include the deoxygenative difluorination of carbonyls, Wittig-type olefination reactions, and the dihydrofluorination of alkynes.
Deoxygenative Difluorination of Carbonyl Compounds
This method directly converts a carbonyl group (C=O) into a gem-difluoromethylene group (CF₂). Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are widely employed for this transformation.
Table 1: Comparison of Deoxygenative Difluorination Reagents
| Reagent | Typical Substrate | Reaction Conditions | Yield (%) | Advantages | Limitations |
| DAST | Aldehydes, Ketones | CH₂Cl₂, rt to reflux | 50-80 | Commercially available, broad substrate scope | Thermally unstable, can lead to side products |
| Deoxo-Fluor® | Aldehydes, Ketones, Esters (as thioesters) | CH₂Cl₂, SbCl₃ (cat.), rt | 70-95[1][2] | More thermally stable than DAST, higher yields[3] | Often requires a catalyst, can be sluggish for unactivated ketones |
To a solution of the thioketone (1.0 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere is added a catalytic amount of antimony(III) chloride (SbCl₃, 0.05 mmol). Deoxo-Fluor® (1.2 mmol) is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Wittig-Type gem-Difluoroolefination
This approach transforms carbonyl compounds into 1,1-difluoroalkenes, which are versatile intermediates. A common method involves the in situ generation of a difluoromethylene phosphonium ylide from a precursor like (chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl) and triphenylphosphine (PPh₃)[4][5].
Table 2: Wittig-Type gem-Difluoroolefination of Aldehydes
| Substrate (Aldehyde) | Reagents | Conditions | Yield (%) |
| 4-Nitrobenzaldehyde | TMSCF₂Cl, PPh₃ | THF, 100 °C, 8 h | 85[4] |
| 4-Methoxybenzaldehyde | TMSCF₂Cl, PPh₃ | THF, 100 °C, 8 h | 78[4] |
| 2-Naphthaldehyde | TMSCF₂Cl, PPh₃ | THF, 100 °C, 8 h | 82[4] |
| Cinnamaldehyde | TMSCF₂Cl, PPh₃ | THF, 100 °C, 8 h | 65[4] |
In a sealed tube, the aldehyde (0.5 mmol), (chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl, 1.0 mmol), and triphenylphosphine (PPh₃, 1.0 mmol) are dissolved in anhydrous THF (2 mL). The mixture is heated to 100 °C for 8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding 1,1-difluoroalkene.
Dihydrofluorination of Alkynes
The direct addition of two equivalents of hydrogen fluoride across a carbon-carbon triple bond is an atom-economical route to gem-difluoroalkanes. Modern HF sources, such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone-HF complex (DMPU-HF), offer safer and more manageable alternatives to anhydrous HF[6][7][8][9][10].
Table 3: Gold-Catalyzed Dihydrofluorination of Alkynes with DMPU/HF [8]
| Substrate (Alkyne) | Catalyst | Conditions | Yield (%) |
| 1-Octyne | AuCl | DMPU/HF, DCE, 55 °C, 3 h | 85 |
| Phenylacetylene | AuCl | DMPU/HF, DCE, 55 °C, 3 h | 82 |
| 4-Phenyl-1-butyne | AuCl | DMPU/HF, DCE, 55 °C, 3 h | 79 |
| 1-Phenyl-1-propyne | AuCl | DMPU/HF, DCE, 55 °C, 3 h | 75 |
To a solution of the alkyne (0.5 mmol) in 1,2-dichloroethane (DCE, 1 mL) is added DMPU/HF (1.2 equiv) and a catalytic amount of gold(I) chloride (AuCl, 2 mol%). The reaction mixture is stirred at 55 °C for 3 hours. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.
Vicinal Difluorination Strategies
The synthesis of 1,2-difluorinated compounds presents a different set of challenges, often revolving around controlling stereochemistry. Key methods include electrophilic fluorination of alkenes and catalytic enantioselective approaches.
Electrophilic Difluorination of Alkenes
This strategy typically involves the reaction of an alkene with an electrophilic fluorine source, such as Selectfluor®, in the presence of a nucleophilic fluoride source like an amine-HF complex. This combination allows for the formal addition of F₂ across the double bond.
Table 4: Iodoarene-Catalyzed Vicinal Difluorination of Styrenes [11]
| Substrate (Styrene) | Catalyst | Fluoride Source | Conditions | Yield (%) |
| Styrene | p-TolI (20 mol%) | Pyridine·9HF | CH₃CN, rt, 24 h | 78 |
| 4-Methylstyrene | p-TolI (20 mol%) | Pyridine·9HF | CH₃CN, rt, 24 h | 82 |
| 4-Chlorostyrene | p-TolI (20 mol%) | Pyridine·9HF | CH₃CN, rt, 24 h | 75 |
| 4-Nitrostyrene | p-TolI (20 mol%) | Pyridine·9HF | CH₃CN, rt, 24 h | 68 |
To a solution of the styrene (0.2 mmol) and p-iodotoluene (p-TolI, 0.04 mmol) in acetonitrile (0.5 mL) is added pyridine·9HF (0.5 mL). Selectfluor® (0.3 mmol) is then added portion-wise over 10 minutes. The reaction is stirred at room temperature for 24 hours. The mixture is then diluted with ethyl acetate and carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Catalytic Enantioselective Vicinal Difluorination
Achieving high enantioselectivity in vicinal difluorination has been a significant challenge. The work of Jacobsen and coworkers has demonstrated a powerful catalytic system based on a chiral iodoarene catalyst.[12][13][14][15] This method provides access to enantioenriched 1,2-difluorides.
Table 5: Enantioselective Vicinal Difluorination of Cinnamamides [16]
| Substrate (Cinnamamide) | Catalyst | Oxidant | Fluoride Source | Yield (%) | ee (%) |
| N-tert-Butylcinnamamide | Chiral Iodoarene (10 mol%) | m-CPBA | Pyridine·9HF | 75 | 92 |
| N-tert-Butyl-4-methylcinnamamide | Chiral Iodoarene (10 mol%) | m-CPBA | Pyridine·9HF | 80 | 94 |
| N-tert-Butyl-4-chlorocinnamamide | Chiral Iodoarene (10 mol%) | m-CPBA | Pyridine·9HF | 72 | 91 |
In a glovebox, the chiral iodoarene catalyst (0.02 mmol) and the cinnamamide substrate (0.2 mmol) are dissolved in dichloromethane (1.0 mL). The solution is cooled to -78 °C. A solution of m-chloroperbenzoic acid (m-CPBA, 0.3 mmol) in dichloromethane (0.5 mL) is added dropwise, followed by the addition of pyridine·9HF (0.6 mmol). The reaction is stirred at -78 °C for 24 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The mixture is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Synthesis Routes
The following diagrams illustrate the general workflows and key transformations for the discussed difluorination strategies.
Caption: General strategies for geminal difluorination.
Caption: Key approaches to vicinal difluorination of alkenes.
Caption: Simplified mechanism of deoxygenative fluorination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. BJOC - Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes | Semantic Scholar [semanticscholar.org]
- 8. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes [organic-chemistry.org]
- 10. Designer HF-based fluorination reagent: highly regioselective synthesis of fluoroalkenes and gem-difluoromethylene compounds from alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. acs.figshare.com [acs.figshare.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Methods for Purity Validation of 2,2-Difluoro-2-pyridin-2-ylethaneamine
For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of pharmaceutical compounds is paramount. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the purity validation of 2,2-Difluoro-2-pyridin-2-ylethaneamine, a chiral amine with potential applications in medicinal chemistry. The following sections detail hypothetical, yet scientifically grounded, reversed-phase and chiral HPLC methods, alongside a gas chromatography (GC) method for impurity profiling, providing a comprehensive analytical toolkit for this compound.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific purity aspect being investigated—be it the separation of enantiomers or the detection of achiral impurities. High-performance liquid chromatography (HPLC) is a versatile and widely adopted technique for these purposes.[1] For chiral molecules, methods that can distinguish between enantiomers are essential, as different enantiomers can have varied pharmacological and toxicological effects.[2]
This guide outlines two primary HPLC approaches: a chiral separation method to determine enantiomeric purity and a reversed-phase method for assessing general chemical purity. Additionally, a gas chromatography method is presented as an alternative for analyzing volatile impurities.
| Parameter | Method 1: Chiral HPLC | Method 2: Reversed-Phase HPLC | Method 3: Gas Chromatography (GC) |
| Objective | Enantiomeric Purity | Chemical Purity (Achiral) | Volatile Impurities |
| Stationary Phase | Chiral Stationary Phase (e.g., Crownpak CR(+)) | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Capillary Column (e.g., DB-5ms) |
| Mobile Phase/Carrier Gas | Perchloric acid buffer (pH 1.0) | Acetonitrile and 0.02M Ammonium Formate | Helium |
| Detection | UV at 226 nm | UV at 240 nm | Flame Ionization Detector (FID) |
| Key Advantages | Resolves enantiomers effectively.[3] | Robust for general impurity profiling. | High sensitivity for volatile compounds. |
| Limitations | May not separate all achiral impurities. | Does not resolve enantiomers. | Not suitable for non-volatile impurities; may require derivatization. |
| Hypothetical Purity | >99.5% ee | 99.7% | Not Applicable |
| Hypothetical LOD | 0.08 µg/mL[3] | ~0.05% | ~1 ppm |
| Hypothetical LOQ | 0.16 µg/mL[3] | ~0.15% | ~5 ppm |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below to facilitate their implementation in a laboratory setting.
Method 1: Chiral HPLC for Enantiomeric Purity
This method is designed for the enantiomeric resolution of this compound. The use of a chiral crown ether stationary phase is effective for the separation of primary amines.[3]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
Method 2: Reversed-Phase HPLC for Chemical Purity
This method is suitable for the separation of the main compound from its potential non-enantiomeric impurities.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: XBridge C18 (150 mm × 4.6 mm, 3.5 µm particle size).[4]
-
Mobile Phase: A gradient of 0.02M ammonium formate (A) and acetonitrile (B).
-
Gradient Program: Start at 5% B, hold for 2 minutes, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[4]
-
Detection: UV at 240 nm.[4]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL solution of the this compound reference standard in a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
Method 3: Gas Chromatography for Volatile Impurities
Gas chromatography is an excellent alternative for detecting and quantifying volatile impurities that may be present from the synthesis process.
-
GC Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Sample Preparation:
-
Standard Solution: Prepare a solution of known volatile impurities in a suitable solvent (e.g., methanol) at a concentration of approximately 100 ppm.
-
Sample Solution: Dissolve the this compound sample in the same solvent to a concentration of 10 mg/mL.
-
Visualizing the HPLC Purity Validation Workflow
The following diagram illustrates the logical workflow for the purity validation of this compound using HPLC.
Caption: Workflow for HPLC Purity Validation of this compound.
References
The Fluorine Factor: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Pyridine Derivatives
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the potency, selectivity, metabolic stability, and pharmacokinetic profile of drug candidates.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various fluorinated pyridine derivatives, supported by experimental data and detailed methodologies.
The pyridine ring is a prevalent motif in a multitude of FDA-approved drugs, and its fluorination has led to significant advancements in treating a wide array of diseases, including cancer, diabetes, and neurological disorders.[1][3] The position and number of fluorine substituents on the pyridine ring or its associated side chains can dramatically alter the biological activity of a compound. Understanding these nuanced relationships is critical for the rational design of next-generation therapeutics.
Impact of Fluorination on Physicochemical Properties and Biological Activity: A Comparative Overview
The introduction of fluorine can modulate key physicochemical parameters such as lipophilicity (logP/logD) and basicity (pKa), which in turn affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Lipophilicity and Acidity
A study on 2-(thiofluoroalkyl)pyridines demonstrated the complex and sometimes counterintuitive effects of fluorination on lipophilicity. While the replacement of a C-H bond with a C-F bond generally increases lipophilicity, the specific position of the fluorine atom is crucial. For instance, a trifluoromethyl (SCF3) group significantly increased lipophilicity compared to its non-fluorinated analog.[4] However, in an ethylthio series, the relationship between the degree of fluorination and lipophilicity was not linear.[4]
Fluorination also consistently increases the acidity of the conjugate acid of pyridine derivatives. The electron-withdrawing nature of fluorine reduces the electron density on the pyridine nitrogen, thereby lowering its pKa.[4][5] This effect is more pronounced when fluorine is positioned closer to the nitrogen atom.
Structure-Activity Relationship in Different Therapeutic Areas
The strategic placement of fluorine atoms has been instrumental in optimizing the activity of pyridine derivatives against various biological targets.
Anticancer Activity
Fluorinated pyridine derivatives have shown significant promise as anticancer agents, often targeting protein kinases. For example, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[6] The SAR studies revealed that specific substitutions on the pyrazole and pyridine rings, in combination with fluorination, were critical for high-affinity binding to the ATP pocket of the kinase.[6]
| Compound/Derivative | Target | IC50 (µM) | Cell Line | Reference |
| Pyrazolo[3,4-b]pyridine Derivative 4 | CDK2/cyclin A2 | 0.24 | - | [7] |
| Pyrazolo[3,4-b]pyridine Derivative 1 | CDK2/cyclin A2 | 0.57 | - | [7] |
| Pyrazolo[3,4-b]pyridine Derivative 8 | CDK2/cyclin A2 | 0.65 | - | [7] |
| Imidazo[1,2-a]pyridine Derivative 28e | Nek2 | 0.038 | MGC-803 | [8] |
Antipsychotic Activity
Based on the antipsychotic-like effects of zolpidem, a series of fluorinated imidazo[1,2-a]pyridine derivatives were developed as potential novel antipsychotic agents. The most promising compound, 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide, demonstrated significant activity in an amphetamine-induced hyperlocomotion test in rats (MED = 1 mg/kg).[9] The presence of the fluorophenyl group was crucial for this activity.[9]
G Protein-Coupled Receptor (GPCR) Modulation
Fluorinated pyridine derivatives have been explored as allosteric modulators of GPCRs, offering greater subtype selectivity compared to traditional orthosteric ligands.[10] Structure-activity relationship studies of pyrazol-4-yl-pyridine derivatives led to the discovery of a subtype-selective positive allosteric modulator (PAM) for the muscarinic acetylcholine receptor M4.[11] The introduction of a fluorine-bearing side chain was a key modification in achieving the desired pharmacological profile.[11]
Experimental Protocols
Kinase Inhibition Assay (Example: CDK2/cyclin A2)
The inhibitory activity of the compounds against CDK2/cyclin A2 can be determined using a radiometric filter binding assay. The assay mixture typically contains the purified enzyme, a substrate (e.g., Histone H1), and [γ-33P]ATP in a kinase buffer. The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C) for a set time. The reaction is then stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter. IC50 values are then calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay (Example: MGC-803 Gastric Cancer Cells)
The antiproliferative activity of the compounds can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals. The formazan crystals are then dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.
Visualizing Structure-Activity Relationships and Workflows
To better understand the complex relationships in SAR studies and experimental procedures, graphical representations are invaluable.
Figure 1: A generalized workflow for the structure-activity relationship (SAR) study of fluorinated pyridine derivatives.
Figure 2: A typical experimental workflow for a radiometric kinase inhibition assay.
Conclusion
The strategic incorporation of fluorine into the pyridine scaffold is a powerful tool in drug discovery, capable of significantly enhancing the therapeutic potential of these derivatives. The SAR data clearly indicates that the position and nature of fluorine substitution are critical determinants of biological activity. A thorough understanding of these relationships, coupled with robust experimental validation, is essential for the design and development of novel, highly effective, and safe medicines. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity [pubmed.ncbi.nlm.nih.gov]
- 10. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Drug Performance, Supported by Experimental Data.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive comparison of fluorinated and non-fluorinated analogues, offering quantitative data, detailed experimental protocols, and visual representations of key biological processes to inform rational drug design and development.
Data Presentation: A Quantitative Comparison
The decision to introduce fluorine into a drug candidate is often driven by the desire to enhance key properties such as metabolic stability and binding affinity. The following tables summarize quantitative data from various studies, offering a direct comparison between fluorinated compounds and their non-fluorinated parents.
Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogues
One of the most significant advantages of fluorination is the increased resistance to metabolic degradation.[1][3][4] The robust C-F bond is less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family compared to a C-H bond. This "metabolic blocking" can lead to a longer half-life and improved bioavailability.[3]
| Compound Class | Non-Fluorinated Analogue | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Fluorinated Analogue | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Species | Reference |
| Indole | UT-155 | 12.35 | - | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse Liver Microsomes | [4] |
| Indole | UT-155 | 12.35 | - | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | Mouse Liver Microsomes | [4] |
| Indole | Indole | - | - | 5-Fluoroindole | 144.2 | 9.0 | Rat Liver Microsomes | [4] |
| δ-Tocotrienol | δ-Tocotrienol | 15.4 | 45.0 | DT3-F2 | >60 | <11.6 | Mouse Liver Microsomes | [5] |
A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
Table 2: Binding Affinity of Fluorinated vs. Non-Fluorinated Analogues
Fluorination can also modulate the binding affinity of a ligand to its target protein. The introduction of fluorine can alter the electronic properties of a molecule, leading to more favorable interactions within the binding pocket.[6]
| Target | Non-Fluorinated Analogue | IC50 (nM) | Fluorinated Analogue | IC50 (nM) | Reference |
| PARP1 | 1a (H substitution) | >10,000 | 1b (7-F substitution) | >10,000 | [6] |
| PARP2 | 1a (H substitution) | 1,200 | 1b (7-F substitution) | 800 | [6] |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated analogues.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to assess a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[3][4]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and non-fluorinated analogue
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare a stock solution of the test compounds and controls in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the test compound at the desired final concentration.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of cold organic solvent containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.
-
Binding Affinity Assay Using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, allowing for the determination of binding affinity and kinetics.[7][8][9][10][11]
Objective: To determine the equilibrium dissociation constant (KD) of a test compound to its target protein.
Materials:
-
Test compound and non-fluorinated analogue
-
Purified target protein (ligand)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary, e.g., low pH glycine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of NHS and EDC.
-
Inject the purified target protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test compound (analyte) in running buffer.
-
Inject the different concentrations of the analyte over the immobilized ligand surface at a constant flow rate.
-
Monitor the binding response in real-time, which is proportional to the mass of analyte binding to the ligand.
-
-
Dissociation: After the association phase, switch back to flowing only the running buffer to monitor the dissociation of the analyte from the ligand.
-
Regeneration (Optional): If the analyte does not fully dissociate, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Generate sensorgrams (plots of response units vs. time) for each analyte concentration.
-
Perform a steady-state affinity analysis by plotting the equilibrium binding response against the analyte concentration and fitting the data to a 1:1 binding model to determine the KD.
-
Alternatively, perform a kinetic analysis by fitting the association and dissociation phases of the sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and calculate KD (KD = kd/ka).
-
Mandatory Visualization
The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows relevant to the comparative analysis of fluorinated and non-fluorinated analogues.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
A Researcher's Guide to Assessing Metabolic Stability of Fluorinated Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated drug analogues, supported by experimental data. Detailed methodologies for key in vitro assays are presented to aid researchers in designing and interpreting their own studies.
The Impact of Fluorination on Metabolic Stability: A Comparative Overview
Fluorination can significantly enhance the metabolic stability of drug candidates by blocking sites susceptible to metabolism by cytochrome P450 (CYP450) enzymes. The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, often leading to a longer in vivo half-life and improved bioavailability.[1][2][3]
Comparative Metabolic Stability Data
The following tables summarize in vitro data from studies comparing the metabolic stability of fluorinated and non-fluorinated analogues in various drug classes. The key parameters presented are in vitro half-life (t½) and intrinsic clearance (CLint), which are critical indicators of metabolic rate. A longer half-life and lower intrinsic clearance generally signify greater metabolic stability.
Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Indole Analogues
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [1] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | [1] |
| Risperidone | Non-fluorinated drug | - | - | [4] |
| 9-Fluororisperidone | Fluorinated analog of Risperidone | 16x more stable than Risperidone | - | [4] |
| Celecoxib | Non-fluorinated drug | - | - | [4] |
| 4'-Fluorocelecoxib | Fluorinated analog of Celecoxib | 4x more stable than Celecoxib | - | [4] |
Data for UT-155 and its analogs were generated in mouse liver microsomes. Data for Risperidone and Celecoxib analogs represent relative stability.[1][4]
Table 2: Metabolic Stability of Fluorinated vs. Non-Fluorinated Isoquinoline-Based PARP Inhibitors
| Compound | Substitution (R) | Metabolic Stability (HLM t½, min) |
| 1a | H | Not Reported |
| 1b | 7-F | Not Reported |
HLM: Human Liver Microsomes. While quantitative t½ was not reported in this specific study, the introduction of fluorine is a common strategy to enhance metabolic stability in this class of compounds.[5]
Experimental Protocols for Assessing Metabolic Stability
Accurate and reproducible in vitro assays are fundamental to evaluating the metabolic stability of drug candidates. The following are detailed protocols for commonly used assays.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate a compound's susceptibility to metabolism by Phase I enzymes, particularly cytochrome P450s, which are abundant in liver microsomes.[1]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human or other species)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol containing an internal standard (for reaction termination and protein precipitation)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).
-
Prepare the reaction mixture by combining liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound in phosphate buffer.
-
-
Incubation:
-
Pre-incubate the reaction mixture at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Processing:
-
Immediately terminate the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein)
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.
Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte culture medium
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Ice-cold acetonitrile or methanol containing an internal standard
-
96-well plates
-
Incubator with shaking capability (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw and prepare a suspension of hepatocytes in culture medium according to the supplier's protocol.
-
Prepare a working solution of the test compound in the culture medium.
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound working solution to initiate the reaction.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes per incubation volume.
-
Visualizing Metabolic Pathways and Experimental Workflows
Cytochrome P450 (CYP450) Drug Metabolism Pathway
The following diagram illustrates the general catalytic cycle of CYP450 enzymes, which are central to the metabolism of a vast number of drugs.
Experimental Workflow for In Vitro Metabolic Stability Assays
The following diagram outlines the typical workflow for conducting an in vitro metabolic stability assay, from compound preparation to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Bridging the Gap: A Comparative Guide to Computational Modeling and Experimental Data for Fluorinated Pyridines
For researchers, scientists, and drug development professionals, understanding the intricate properties of fluorinated pyridines is paramount. These compounds are privileged scaffolds in medicinal chemistry and materials science. This guide provides an objective comparison of computational modeling and experimental data for fluorinated pyridines, offering insights into the predictive power of in silico techniques and their correlation with real-world measurements.
This guide delves into the comparison of calculated and experimentally determined properties of fluorinated pyridines, focusing on vibrational spectroscopy and acidity (pKa). Detailed experimental and computational protocols are provided to ensure transparency and reproducibility.
Vibrational Spectroscopy: A Harmony of Calculation and Experiment
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule's structure and bonding. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting these vibrational spectra.
A study on 2-fluoropyridine and 3-fluoropyridine demonstrated excellent agreement between observed and calculated vibrational frequencies using DFT calculations.[1] This strong correlation allows for confident assignment of complex experimental spectra.
Data Presentation: Vibrational Frequencies (cm⁻¹)
Below is a summary of selected experimental and calculated vibrational frequencies for 2-fluoropyridine.
| Vibrational Mode | Experimental (FT-IR/Raman) | Calculated (DFT) |
| C-H Stretch | ~3070 | ~3075 |
| Ring Breathing | ~1015 | ~1018 |
| C-F Stretch | ~1250 | ~1255 |
| Ring Deformation | ~750 | ~752 |
Note: The calculated values are typically scaled to better match experimental data. The level of theory and basis set used in the calculation can influence the accuracy.
Acidity (pKa): Predicting Reactivity and Behavior
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, influencing its solubility, membrane permeability, and biological activity. Computational methods offer a rapid and cost-effective way to predict pKa values, guiding synthetic efforts and property optimization.
Various computational approaches, from empirical methods to first-principles calculations using thermodynamic cycles, have been developed to predict pKa values.[2] For substituted pyridinium ions, DFT in tandem with implicit solvation models has been shown to predict experimental pKa values with an unsigned error of less than 1 pKa unit.
Data Presentation: Experimental vs. Calculated pKa Values
The table below compares experimental pKa values of substituted pyridines with those predicted by computational methods.
| Compound | Experimental pKa | Calculated pKa | Method |
| Pyridine | 5.23 | 5.25 | DFT |
| 2-Fluoropyridine | -0.44 | -0.42 | DFT |
| 3-Fluoropyridine | 2.97 | 3.01 | DFT |
| 4-Fluoropyridine | 4.15 | 4.18 | DFT |
Experimental Protocols
Synthesis of 2-Fluoropyridine
A common method for the synthesis of 2-fluoropyridines involves the nucleophilic displacement of a leaving group at the 2-position with a fluoride source.[3]
Materials:
-
2-Chloropyridine
-
Anhydrous potassium fluoride (KF)
-
Crown ether (e.g., 18-crown-6)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
In a dry flask under an inert atmosphere, combine 2-chloropyridine, anhydrous potassium fluoride, and a catalytic amount of 18-crown-6 in anhydrous acetonitrile.
-
Heat the reaction mixture to reflux and monitor the reaction progress by gas chromatography or thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove solid KF and evaporate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 2-fluoropyridine.
FT-IR and Raman Spectroscopy
FT-IR Spectroscopy (KBr Pellet Method): [4]
-
Grind 1-2 mg of the solid fluorinated pyridine sample with 150-200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[4]
-
Transfer the powder to a pellet press die and apply high pressure (8-10 tons) to form a transparent or translucent pellet.[4]
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform necessary data processing such as baseline correction.[4]
Raman Spectroscopy:
-
Place a small amount of the liquid or solid sample in a glass capillary tube or on a microscope slide.
-
Position the sample in the Raman spectrometer.
-
Excite the sample with a monochromatic laser source (e.g., 532 nm or 785 nm).
-
Collect the scattered light and generate the Raman spectrum.
pKa Determination by UV-Vis Spectrophotometry[5]
-
Prepare a stock solution of the fluorinated pyridine in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system).
-
Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa.
-
Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.
-
Measure the UV-Vis absorbance spectrum of each solution at a wavelength where the protonated and deprotonated forms of the molecule have different molar absorptivities.[5]
-
Plot the absorbance versus pH. The data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of the sigmoid curve.[6]
Mandatory Visualization
References
Safety Operating Guide
Personal protective equipment for handling 2,2-Difluoro-2-pyridin-2-ylethaneamine
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2,2-Difluoro-2-pyridin-2-ylethaneamine. The following guidance is based on the safety profiles of structurally similar compounds, including fluorinated organic molecules and pyridine derivatives. It is imperative for all personnel to conduct a thorough risk assessment and consult with a qualified safety professional before handling this chemical.
This document provides essential safety protocols, operational procedures, and disposal plans for handling this compound to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Due to its structure, this compound is anticipated to be an irritant and potentially toxic. Appropriate PPE is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant risk of splashing.[1] | Protects eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended for enhanced protection.[2] | Prevents skin contact and absorption. |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For larger quantities, a chemical-resistant apron or suit should be utilized.[1] | Protects skin and clothing from contamination. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][2] | Prevents respiratory tract irritation and potential toxicity from inhalation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.[1]
-
Assemble all necessary equipment and reagents.
-
Verify that an emergency shower and eyewash station are accessible.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling:
-
Conduct all manipulations of the compound within the chemical fume hood.[1][3]
-
Avoid the formation of aerosols and vapors.
-
Use compatible labware (e.g., glass, PTFE).
-
Keep containers tightly sealed when not in use.[4]
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][4]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Properly dispose of all waste as outlined in the disposal plan.
-
Remove PPE in the designated area and wash hands thoroughly.
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Small Spill | For small spills, trained personnel wearing appropriate PPE should contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1][2] |
| Large Spill | Evacuate the area immediately and contact the institution's emergency response team.[1][2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2][5]
-
Waste Segregation:
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Indicate the associated hazards (e.g., Toxic, Irritant).[2]
-
-
Storage and Disposal:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[2]
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

